Lipoamido-PEG12-acid
Beschreibung
The exact mass of the compound this compound is 805.39521278 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67NO15S2/c37-34(4-2-1-3-33-6-32-52-53-33)36-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-5-35(38)39/h33H,1-32H2,(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDABPXYRAJNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67NO15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2407442-47-9 | |
| Record name | Lipoamido-PEG12-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG12-acid, a heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical workflow and its application context.
Introduction
This compound is a versatile chemical linker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a stable anchor to metal surfaces, such as gold nanoparticles, while the terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, peptides, or other molecules of interest. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] Its primary application is in the field of targeted protein degradation, where it serves as a flexible linker in the construction of PROTACs.[3][4]
Physicochemical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₆₇NO₁₅S₂ | [1] |
| Molecular Weight | 806.03 g/mol | |
| CAS Number | 2407442-47-9 | [1] |
| Appearance | White to off-white solid or viscous liquid | [5] |
| Purity | Typically >95% (HPLC) | [1][] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | [5] |
| Storage | -20°C, desiccated | [1][5] |
Synthesis of this compound
The synthesis of this compound is achieved through the coupling of α-Lipoic acid with a commercially available amine-terminated PEG linker, Amino-PEG12-acid. The reaction forms a stable amide bond and is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol
This protocol details the amidation reaction between α-Lipoic acid and Amino-PEG12-acid.
Materials and Reagents:
-
α-Lipoic Acid (MW: 206.33 g/mol )
-
Amino-PEG12-acid (MW: 617.73 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (MW: 191.70 g/mol )
-
N-hydroxysuccinimide (NHS) (MW: 115.09 g/mol )
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation of α-Lipoic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve α-Lipoic acid (1.0 eq), EDC-HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour to form the active NHS ester intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve Amino-PEG12-acid (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to the solution to act as a non-nucleophilic base.
-
Slowly add the solution of activated lipoic acid NHS ester to the Amino-PEG12-acid solution.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Workup and Isolation:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil or waxy solid.
-
Purification
Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity this compound.
Preparative RP-HPLC Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
The crude product dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude product obtained from the workup in a small volume of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the final product as a fluffy, pale yellow solid.
Purity and Yield Data
The following table presents typical quantitative data for the synthesis and purification process.
| Parameter | Typical Value | Method of Analysis |
| Crude Yield | 80-95% | Gravimetric |
| Purity after Purification | >98% | Analytical RP-HPLC |
| Overall Isolated Yield | 60-75% | Gravimetric |
| Identity Confirmation | Conforms to expected mass | LC-MS (ESI+) |
| Structural Confirmation | Conforms to expected structure | ¹H NMR |
Application Context: PROTAC Mechanism
This compound is frequently used as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
References
Lipoamido-PEG12-acid: An In-Depth Technical Guide to its Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamido-PEG12-acid is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, particularly for the development of targeted drug delivery systems and functionalized nanoparticles. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and drug development.
This compound possesses two key functional groups: a terminal carboxylic acid and a lipoamide moiety. The carboxylic acid allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond. The lipoamide group, with its disulfide bond, provides a versatile anchor for attachment to metallic surfaces, most notably gold nanoparticles. The polyethylene glycol (PEG) spacer of twelve ethylene glycol units enhances the water solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile in vivo.
Core Mechanism of Action
The primary mechanism of action for this compound in bioconjugation involves a two-step process for coupling to amine-containing molecules. First, the terminal carboxylic acid is activated, most commonly using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. In the second step, this activated linker reacts with a primary amine (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.
The lipoamide functional group offers a distinct conjugation strategy. The disulfide bond within the lipoic acid ring can be reduced to form two thiol groups, which can then form strong dative bonds with gold surfaces, making this linker ideal for the functionalization of gold nanoparticles. Alternatively, the disulfide bond can participate in thiol-disulfide exchange reactions.
Quantitative Data Summary
The efficiency and stability of bioconjugation reactions with this compound are influenced by various factors, including the specific biomolecule, reaction conditions (pH, temperature, molar ratios of reactants), and the purification methodology. While specific quantitative data for this compound is not extensively published in a comparative format, the following tables summarize typical quantitative parameters for similar PEG-acid bioconjugation reactions forming amide bonds, providing an illustrative guide for expected performance.
Table 1: Illustrative EDC/NHS-Mediated Conjugation Efficiency
| Parameter | Typical Range | Factors Influencing Outcome |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:1.5:1.5 to 1:10:10 | Concentration of reactants, reactivity of the amine |
| Conjugation Efficiency | 40 - 80% | Protein concentration, number of available amines, reaction time |
| Yield of Purified Conjugate | 20 - 60% | Purification method, stability of the conjugate during purification |
Table 2: Illustrative Stability of Amide Bond in PEG-Protein Conjugates
| Stability Assay | Condition | Typical Half-life (t½) |
| In Vitro (Plasma) | 37°C in human plasma | > 100 hours |
| In Vitro (Proteolytic Digestion) | Trypsin at 37°C | 2 - 10 times longer than unmodified protein |
| Storage Stability | 4°C in PBS | > 6 months |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol details a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS at a molar ratio of 1:2:2 (this may require optimization).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A typical starting molar excess of the linker to the protein is 10:1 to 20:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
For further purification and separation of different PEGylated species, ion-exchange chromatography (IEX) can be employed.
-
-
Characterization of the Conjugate:
-
Confirm conjugation and assess purity using SDS-PAGE (a shift in molecular weight should be observed).
-
Determine the extent of modification (PEG-to-protein ratio) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
-
Assess the biological activity of the conjugate using a relevant functional assay.
-
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of gold nanoparticles (AuNPs).
Materials:
-
This compound
-
Colloidal gold nanoparticle solution
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in deionized water or phosphate buffer to a desired concentration (e.g., 1 mg/mL).
-
-
Functionalization of AuNPs:
-
Add the this compound solution to the colloidal gold nanoparticle solution. The amount of linker to add will depend on the size and concentration of the AuNPs and the desired surface density. A typical starting point is a 1000-fold molar excess of the linker relative to the AuNPs.
-
Incubate the mixture for at least 2 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure removal of all unbound linker.
-
-
Characterization of Functionalized AuNPs:
-
Confirm functionalization using techniques such as UV-Vis spectroscopy (a shift in the surface plasmon resonance peak may be observed), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to assess changes in surface charge.
-
Visualizations
Bioconjugation Workflow
Caption: Workflow for the bioconjugation of this compound to a protein.
Proposed Cellular Uptake of Lipoamido-PEG Functionalized Nanoparticle
Caption: Thiol-mediated uptake of a Lipoamido-PEG functionalized nanoparticle.[1]
References
Lipoamido-PEG12-acid: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Lipoamido-PEG12-acid in aqueous buffers. Due to the limited availability of specific quantitative data in public literature, this document focuses on the expected physicochemical properties based on its constituent components, potential degradation pathways, and detailed experimental protocols for empirical determination.
Introduction to this compound
This compound is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and nanotechnology. It comprises three key functional units:
-
A lipoamide group , which contains a disulfide bond within a five-membered ring, enabling strong attachment to metal surfaces like gold.
-
A polyethylene glycol (PEG) spacer with 12 ethylene glycol units, which enhances hydrophilicity and provides a flexible linkage. The PEG spacer is known to increase the water solubility of conjugated molecules.[1][2]
-
A terminal carboxylic acid , which allows for the covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond, typically in the presence of activators like EDC or HATU.[2][3]
Aqueous Solubility
Expected Solubility Characteristics:
-
Effect of PEG Chain: The PEG spacer significantly contributes to the aqueous solubility of the molecule.[1][4] PEGylation is a widely used strategy to improve the solubility and biocompatibility of poorly soluble compounds.[4]
-
Effect of pH: The terminal carboxylic acid has a pKa of approximately 4.5. At pH values above its pKa, the carboxylate group will be deprotonated and negatively charged, which is expected to increase its solubility in aqueous media due to enhanced polarity. Conversely, at pH values below the pKa, the carboxylic acid will be protonated and less soluble. The lipoamide group is generally stable across a range of pH values, though extreme pH can affect the stability of the amide and disulfide bonds.[5][6]
Table 1: Estimated Qualitative Solubility of this compound in Common Aqueous Buffers
| Buffer System | pH | Expected Solubility | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.4 | High | The carboxylic acid is deprotonated, and the PEG chain is well-hydrated. |
| Tris-Buffered Saline (TBS) | 7.4-8.0 | High | Similar to PBS, the molecule should be readily soluble. Note: Tris contains a primary amine and can compete in conjugation reactions. |
| Citrate Buffer | 3.0-6.2 | Moderate to High | Solubility is expected to increase as the pH moves above the pKa of the carboxylic acid. |
| Acetate Buffer | 3.6-5.6 | Moderate to High | Similar to citrate buffer, solubility will be pH-dependent. |
Stability in Aqueous Buffers
The stability of this compound in aqueous solutions is primarily determined by the chemical stability of the lipoamide group and the amide linkage.
-
Lipoamide Moiety: The disulfide bond in the lipoic acid ring is susceptible to reduction, leading to the formation of dihydrolipoic acid.[7][8] It is also sensitive to photo-irradiation, which can cause homolytic cleavage of the S-S bond.[7][8]
-
Amide Bond: The amide bond linking the lipoic acid to the PEG spacer is generally stable. However, it can undergo hydrolysis under strongly acidic or basic conditions, although the rate of hydrolysis at neutral pH is typically very slow.[6] Lower pH has been shown to accelerate the hydrolysis of polyamides.[6]
Table 2: Potential Degradation Pathways and Factors Affecting Stability
| Moiety | Potential Degradation Pathway | Factors Promoting Degradation |
| Disulfide Bond (in Lipoamide) | Reduction to dithiol | Reducing agents (e.g., DTT, TCEP) |
| Disulfide Bond (in Lipoamide) | Photolytic cleavage | Exposure to UV light[7][8] |
| Amide Linkage | Hydrolysis | Strong acidic or basic pH, elevated temperatures[6] |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following experimental protocols can be employed.
Protocol for Determining Aqueous Solubility
This protocol is based on the widely used shake-flask method.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector - CAD)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Vigorously vortex the mixture for 1-2 minutes. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Dilute the filtrate with the same buffer to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mmol/L.
Protocol for Assessing Aqueous Stability
This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time.
Materials:
-
This compound
-
Aqueous buffers of interest at various pH values
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[9]
-
Sample Preparation: Dilute the stock solution into the desired aqueous buffers to a final known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light if photostability is not the primary focus.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample.
-
HPLC Analysis: Inject the samples directly onto the HPLC system. Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Data Analysis: Monitor the peak area of the intact this compound over time. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound at each time point to determine the degradation rate and half-life.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the aqueous solubility of this compound.
Signaling Pathway Involving Lipoamide
Lipoamide has been shown to stimulate mitochondrial biogenesis in adipocytes through the eNOS-cGMP-PKG signaling pathway.[10]
Caption: Signaling cascade initiated by lipoamide leading to mitochondrial biogenesis in adipocytes.[10]
References
- 1. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 3. web.mit.edu [web.mit.edu]
- 4. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent substrate preference of pig heart lipoamide dehydrogenase varies with oligomeric state: response to mitochondrial matrix acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pure Hydrolysis of Polyamides: A Comparative Study | MDPI [mdpi.com]
- 7. Decomposition of alpha-lipoic acid derivatives by photoirradiation-formation of dihydrolipoic acid from alpha-lipoic acid- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipoamido-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the molecular characteristics, biochemical applications, and experimental protocols for Lipoamido-PEG12-acid, a versatile heterobifunctional linker.
This technical guide provides a detailed overview of this compound, a key reagent in bioconjugation, drug delivery, and surface modification. Aimed at researchers, scientists, and professionals in drug development, this document outlines its core physicochemical properties, presents relevant experimental methodologies, and illustrates its role in biological pathways.
Core Molecular Attributes
This compound is a heterobifunctional crosslinker composed of a lipoic acid moiety, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique structure allows for the conjugation of biomolecules to various surfaces and other molecules. The lipoic acid group, with its disulfide bond, provides a strong anchor to metal surfaces like gold, while the carboxylic acid can be activated to react with primary amines. The PEG spacer enhances water solubility and reduces non-specific binding.
| Property | Value | Citation(s) |
| Molecular Weight | 806.03 g/mol | [1] |
| Molecular Formula | C35H67NO15S2 | [2] |
| Spacer Arm Length (est.) | ~53.3 Å (based on the 46-atom spacer of the closely related m-dPEG®₁₂-Lipoamide) | [3] |
| Purity | Typically >95% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [3] |
Applications in Research and Development
The distinct chemical functionalities of this compound make it a valuable tool in several scientific domains:
-
Bioconjugation and Surface Modification: The lipoic acid terminus readily forms stable dative bonds with metal surfaces, such as gold nanoparticles and films, enabling the creation of self-assembled monolayers (SAMs). The terminal carboxylic acid can then be used to immobilize proteins, peptides, or other ligands.[2]
-
Drug Delivery Systems: As a component of drug delivery systems, the PEG spacer improves the pharmacokinetic profile of conjugated drugs by increasing their hydrophilicity and circulation time. The lipoic acid can be used to anchor these systems to specific targets.
-
PROTAC Development: this compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The defined length of the PEG12 spacer is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Experimental Protocols
Detailed methodologies for the effective use of this compound are crucial for successful experimental outcomes. Below are representative protocols for common applications.
Protocol 1: General Amine Conjugation via Carboxylic Acid Activation
This protocol outlines the two-step aqueous conjugation of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the activated this compound solution to the solution of the amine-containing molecule. The optimal molar ratio of linker to the target molecule should be determined empirically.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Characterization: Confirm the successful conjugation and assess the purity of the conjugate using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol describes the preparation of SAMs on a gold substrate using this compound.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
200 proof ethanol
-
Tweezers
-
Clean glass or polypropylene containers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Rinse the substrate extensively with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.
-
Prepare Thiol Solution: Prepare a 1-10 mM solution of this compound in 200 proof ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Sample Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution using tweezers. Minimize exposure of the substrate to air.
-
To improve the quality of the monolayer, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas. Seal the container.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.
-
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove non-specifically bound molecules.
-
Drying and Storage: Dry the substrate with a stream of dry nitrogen. Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
Role in Signaling Pathways
While this compound itself is a synthetic linker, its lipoic acid component is a naturally occurring compound that plays a crucial role in cellular metabolism and signaling. Lipoic acid is a cofactor for several mitochondrial dehydrogenase complexes and is involved in redox regulation. Studies have shown that lipoic acid can modulate various signaling pathways, including the insulin signaling pathway and pathways related to mitochondrial biogenesis.
The diagram below illustrates a simplified representation of how lipoic acid can influence the PI3K/Akt and JNK signaling pathways, which are critical in regulating cellular processes like glucose uptake and stress responses.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure provides precise control over conjugation and surface modification, while its biocompatible PEG spacer offers significant advantages in biological applications. Understanding its fundamental properties and the experimental protocols for its use is essential for leveraging its full potential in the development of novel therapeutics, diagnostics, and advanced biomaterials.
References
The Lipoic Acid Anchor of Lipoamido-PEG12-acid: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of bioconjugation and drug delivery systems is paramount. This in-depth technical guide provides a comprehensive overview of the lipoic acid anchor of Lipoamido-PEG12-acid, a heterobifunctional linker increasingly utilized in targeted therapeutics and nanoparticle functionalization.
This compound is a versatile molecule composed of three key functional units: a lipoic acid moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-pronged approach to bioconjugation. The lipoic acid's disulfide bond serves as a robust anchor to metal surfaces, particularly gold, while the carboxylic acid provides a reactive handle for covalent attachment to therapeutic agents, targeting ligands, or other molecules of interest. The hydrophilic PEG spacer enhances solubility and can reduce non-specific binding.
Core Components and Functionality
The functionality of this compound is dictated by its distinct chemical domains:
-
The Lipoic Acid Anchor: This five-membered dithiolane ring is the cornerstone of the molecule's anchoring capability. The disulfide bond within the ring can be reductively cleaved to form two thiol groups, which exhibit a strong affinity for gold and other noble metal surfaces, forming stable dative bonds. This property is extensively exploited for the functionalization of gold nanoparticles (AuNPs).
-
The PEG12 Spacer: The 12-unit polyethylene glycol chain imparts hydrophilicity to the molecule, improving its solubility in aqueous media.[1] This is crucial for applications in biological systems. The PEG spacer also provides a flexible linker arm, which can reduce steric hindrance between the conjugated molecule and the anchoring surface.
-
The Terminal Carboxylic Acid: This functional group serves as the primary point of attachment for a wide range of molecules containing primary amine groups. Through common coupling chemistries, such as those involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a stable amide bond is formed.[2]
Quantitative Data Summary
While specific quantitative binding affinity and stability data for this compound are not extensively available in the public domain, the following table summarizes key physicochemical properties and provides context based on studies of similar lipoic acid derivatives.
| Property | Value/Information | Source(s) |
| Molecular Formula | C35H67NO15S2 | [2][3] |
| Molecular Weight | 806.03 g/mol | [2][3] |
| CAS Number | 2407442-47-9 | [2][3] |
| Purity | Typically >95% | [2][3] |
| Storage Conditions | -20°C, protected from moisture | [2][3] |
| Binding to Gold Surfaces | Strong, stable dative bonds formed via thiol groups after disulfide reduction. | [4] |
| Stability of Lipoic Acid Anchor | The disulfide bond is stable under physiological conditions but can be cleaved by reducing agents such as thiols (e.g., glutathione), enabling controlled release applications. The amide bond formed via the carboxylic acid is highly stable.[5] | |
| Bioavailability of Lipoic Acid | Oral administration of α-lipoic acid has a bioavailability of approximately 30% and a short half-life due to hepatic degradation and instability.[6][7] Formulations can significantly impact these parameters.[6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. Below are representative protocols for its synthesis and conjugation.
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between lipoic acid and an amino-PEG12-acid derivative. This is typically achieved by activating the carboxylic acid of lipoic acid.
Materials:
-
Alpha-Lipoic Acid
-
N-hydroxysuccinimide (NHS)[8]
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][9]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[8][9]
-
Acetonitrile[9]
-
Tertiary amine base (e.g., Triethylamine or DIPEA)[13]
Procedure:
-
Activation of Lipoic Acid:
-
Conjugation to Amino-PEG12-acid:
-
Filter the reaction mixture to remove the DCU precipitate (if applicable).
-
In a separate flask, dissolve Amino-PEG12-acid in anhydrous DMF.
-
Add the activated lipoic acid-NHS ester solution to the Amino-PEG12-acid solution.
-
Add 2-3 equivalents of a tertiary amine base (e.g., triethylamine) to the reaction mixture to maintain a basic pH.[13]
-
Stir the reaction overnight at room temperature.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel) to obtain pure this compound.
-
Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug).[2]
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC or HATU[2]
-
NHS (optional, but recommended for EDC chemistry)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS pH 7.4 for proteins, or an organic solvent with a non-nucleophilic base for small molecules)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC (or HATU) and 1.5 equivalents of NHS (if using EDC) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC, depending on the nature of the conjugated molecule.
Mandatory Visualizations
Signaling Pathway: Lipoic Acid's Impact on Cancer Cell Proliferation
Lipoic acid has been shown to affect various signaling pathways involved in cancer cell proliferation and survival. In prostate cancer cells, for instance, it can deregulate the KEAP1/Nrf2/p62 signaling pathway, leading to a disruption of the cellular redox balance.[14] In breast cancer, it has been shown to inhibit the TGFβ signaling pathway, which is involved in cell migration and invasion.[15] The following diagram illustrates a simplified representation of the TGFβ signaling pathway and the potential point of inhibition by lipoic acid.
Caption: Simplified TGFβ signaling pathway and the inhibitory role of lipoic acid.
Experimental Workflow: PROTAC Synthesis and Action
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[16]
Caption: Workflow for PROTAC synthesis using this compound and its mechanism of action.
Logical Relationship: Functionalization of Gold Nanoparticles
The lipoic acid anchor is central to the functionalization of gold nanoparticles for various biomedical applications, including drug delivery and diagnostics.
Caption: Logical flow for the functionalization of gold nanoparticles.
References
- 1. Amino-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 2. Amino-PEG12-acid | PEG Linkers | Ambeed.com [ambeed.com]
- 3. chem.fsu.edu [chem.fsu.edu]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Towards potent but less toxic nanopharmaceuticals – lipoic acid bioconjugates of ultrasmall gold nanoparticles with an anticancer drug and addressing unit - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-Lipoic Acid-NHS|CAS 40846-94-4|RUO [benchchem.com]
- 9. US20070083054A1 - Novel amides of lipoic acid - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amino-PEG12-acid | PROTAC Linker | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG12 Spacer in Lipoamido-PEG12-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal function of the 12-unit polyethylene glycol (PEG) spacer within the Lipoamido-PEG12-acid bifunctional linker. We delve into the core physicochemical properties, detail its role in advanced biomedical applications such as Proteolysis Targeting Chimeras (PROTACs) and nanoparticle functionalization, and provide comprehensive experimental protocols and workflow visualizations to aid in practical implementation.
Core Concepts: The Function of PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) chains are widely employed as linkers or spacers in the design of complex biologics, including antibody-drug conjugates (ADCs) and PROTACs. Their primary role is to covalently connect two or more molecular entities, such as a targeting ligand and a therapeutic payload. The incorporation of a PEG spacer imparts several advantageous properties:
-
Steric Hindrance Reduction : The flexible PEG chain creates physical distance between the conjugated molecules, minimizing steric clashes that could otherwise impair the binding affinity of a ligand to its receptor.
-
Enhanced Solubility and Stability : PEG is a hydrophilic polymer, and its inclusion can significantly increase the aqueous solubility of hydrophobic molecules, preventing aggregation and improving stability in biological media.
-
Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life. It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.
-
Optimized Binding and Efficacy : The length of the PEG spacer is a critical design parameter. An optimal spacer length facilitates the ideal positioning of the conjugated molecules for effective interaction with their biological targets. For instance, in PROTACs, the linker length is crucial for the successful formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
The this compound linker is a heterobifunctional reagent that capitalizes on these principles. It comprises three key components: a lipoic acid moiety, a discrete 12-unit PEG spacer, and a terminal carboxylic acid.
-
Lipoic Acid Group : This group contains a cyclic disulfide bond that can form strong, stable dative bonds with metal surfaces, particularly gold. This makes it an ideal anchor for the functionalization of gold nanoparticles.
-
PEG12 Spacer : This discrete PEG chain consists of 12 ethylene glycol units, providing a defined and flexible spacer of a specific length. This precise length is crucial for controlling the distance between the conjugated entities.
-
Carboxylic Acid Group : The terminal carboxyl group provides a reactive handle for conjugation to primary amine groups on proteins, peptides, or small molecules through the formation of a stable amide bond, typically using carbodiimide chemistry (e.g., EDC, HATU).
Data Presentation: Physicochemical Properties
The selection of a PEG linker is often a balance between achieving sufficient spacing and maintaining favorable physicochemical properties. The following table summarizes the properties of this compound and related linkers with varying PEG chain lengths, illustrating the systematic change in molecular weight and, consequently, spacer length.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units |
| Lipoamido-PEG4-acid | - | C19H35NO7S2 | 453.61 | 4 |
| Lipoamido-PEG8-acid | - | C27H51NO11S2 | 629.82 | 8 |
| This compound | 2407442-47-9 | C35H67NO15S2 | 806.03 | 12 |
| Lipoamido-PEG24-acid | - | C59H115NO27S2 | 1334.67 | 24 |
Data sourced from supplier catalogs.
Key Applications and the Role of the PEG12 Spacer
PROTACs: Engineering Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, joined by a linker.
The PEG12 spacer in a PROTAC constructed with this compound plays a critical role in the formation and stability of the key POI-PROTAC-E3 ligase ternary complex. The length and flexibility of the spacer are paramount; a linker that is too short may prevent the two proteins from binding simultaneously, while one that is too long might lead to unproductive binding modes or an unstable complex. The 12-unit PEG chain provides a specific, optimized distance to facilitate favorable protein-protein interactions between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Nanoparticle Functionalization
The dual functionality of this compound is highly advantageous for surface modification of nanoparticles, particularly gold nanoparticles (AuNPs). The lipoamide group serves as a robust anchor to the gold surface. The hydrophilic PEG12 spacer then extends away from the surface, creating a "stealth" layer that reduces non-specific protein adsorption (opsonization) and uptake by the reticuloendothelial system, thereby prolonging circulation time. The terminal carboxylic acid can then be used to conjugate targeting ligands (e.g., peptides, antibodies) to direct the nanoparticle to specific cells or tissues.
Experimental Protocols
The following section provides a detailed, representative protocol for the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a peptide or small molecule ligand).
Amide Coupling via EDC/NHS Chemistry
This two-step, one-pot reaction involves the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or MES Buffer, pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., Preparative HPLC)
Procedure:
-
Reagent Preparation :
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF.
-
Prepare fresh stock solutions of EDC·HCl (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or reaction buffer.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
-
Activation of this compound :
-
In a clean reaction vial, add this compound (1.2 equivalents).
-
Add EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The activation reaction is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to Amine-Containing Molecule :
-
Add the solution of the amine-containing molecule (1.0 equivalent) to the activated this compound mixture.
-
The reaction of the NHS-ester with the primary amine is most efficient at pH 7.2-8.0. If necessary, adjust the pH of the reaction mixture with a non-amine-containing base.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching :
-
(Optional) Add a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
-
Purification and Characterization :
-
Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.
-
Characterize the final product by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
-
Conclusion
The PEG12 spacer is not merely an inert linker but a strategic component that dictates the functional success of conjugates built with this compound. Its defined length, flexibility, and hydrophilicity are critical for optimizing the spatial orientation of conjugated moieties, enhancing solubility, and improving in vivo stability. For researchers in drug development, a thorough understanding of the spacer's role is essential for the rational design of next-generation therapeutics, from targeted nanoparticle systems to highly potent PROTACs. The provided protocols and diagrams serve as a foundational guide for the practical application of this versatile and powerful chemical tool.
An In-Depth Technical Guide to the Terminal Carboxylic Acid Reactivity of Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoamido-PEG12-acid is a heterobifunctional linker that has emerged as a critical tool in bioconjugation and drug delivery. Its unique architecture, featuring a lipoic acid moiety for robust anchoring to metallic surfaces and a terminal carboxylic acid for covalent attachment to biomolecules, offers significant advantages in the development of targeted therapeutics, diagnostic agents, and functionalized nanomaterials. This technical guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid of this compound, detailing the fundamental chemistry, experimental protocols, and applications. Quantitative data on conjugation efficiency and stability are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of its utility in advanced biomedical research.
Introduction
The precise covalent modification of biomolecules and surfaces is a cornerstone of modern biotechnology and pharmaceutical development. Heterobifunctional linkers, possessing two distinct reactive functionalities, are instrumental in this regard, enabling the controlled assembly of complex bioconjugates. This compound is a prominent member of this class of reagents, integrating a lipoic acid group and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer.[1][2]
The lipoic acid group, with its disulfide bond, provides a strong and stable anchor to gold and other metallic surfaces, making it ideal for the functionalization of nanoparticles and biosensors.[1] The hydrophilic PEG spacer enhances the water solubility of the entire construct, reduces non-specific binding, and can improve the pharmacokinetic profile of conjugated therapeutics.[3] The terminal carboxylic acid is the primary focus of this guide, as its reactivity is key to the covalent attachment of a wide array of molecules, including proteins, peptides, and small-molecule drugs.[1][2]
Core Reactivity of the Terminal Carboxylic Acid
The terminal carboxylic acid of this compound is inherently stable but can be readily activated to react with primary amines to form a highly stable amide bond.[1][2] This reaction is the foundation of its utility in bioconjugation.
Activation via EDC/NHS Chemistry
The most common and efficient method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4]
The reaction proceeds in two steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue in a protein) to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data on Reactivity and Stability
While specific kinetic data for this compound is not extensively published, the performance of EDC/NHS coupling reactions with PEG-acid linkers is well-documented. The efficiency and stability of the resulting conjugates are influenced by several factors.
| Parameter | Typical Range/Value | Key Considerations |
| Conjugation Efficiency | 30-70% | Highly dependent on pH, buffer composition, reactant concentrations, and the nature of the amine-containing molecule. Optimization is often required. |
| Reaction pH (Activation) | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate and subsequent reaction with NHS. |
| Reaction pH (Coupling) | 7.0 - 8.5 | Favorable for the reaction of the NHS ester with primary amines. |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:1.5:1.5 to 1:10:10 | Higher excesses may be needed for dilute solutions or less reactive amines.[5] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Reaction Time (Coupling) | 2 hours to overnight | Can be performed at room temperature or 4°C to accommodate protein stability. |
| Amide Bond Stability | High | The resulting amide bond is very stable under physiological conditions. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to amine-containing molecules. Optimization for specific applications is recommended.
Protocol 1: Conjugation to a Protein in Aqueous Solution
This protocol is suitable for conjugating this compound to proteins such as antibodies or enzymes.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer (e.g., 100 mM each).
-
Ensure the protein solution is at an appropriate concentration in a suitable buffer that does not contain primary amines (e.g., PBS).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with EDC and sulfo-NHS solutions. A typical molar ratio is 1:2:2 (PEG-Acid:EDC:sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable method.
-
-
Characterization:
Protocol 2: Functionalization of Gold Nanoparticles
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, followed by conjugation to a peptide.[8]
Materials:
-
Gold nanoparticles (AuNPs) in a colloidal suspension
-
This compound
-
Ethanol
-
Peptide of interest with a primary amine
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Centrifugation and resuspension equipment
Procedure:
-
Formation of SAM on AuNPs:
-
Add a solution of this compound in ethanol to the AuNP suspension. The concentration of the linker should be optimized to achieve a stable monolayer.
-
Incubate for several hours to overnight at room temperature with gentle mixing to allow for the formation of the SAM through the interaction of the lipoic acid's disulfide group with the gold surface.
-
Centrifuge the AuNPs to remove excess linker and resuspend in the Activation Buffer. Repeat this washing step 2-3 times.
-
-
Activation of Terminal Carboxylic Acids:
-
Resuspend the this compound functionalized AuNPs in the Activation Buffer.
-
Add fresh solutions of EDC and NHS to the AuNP suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Peptide:
-
Centrifuge the activated AuNPs and resuspend them in the Coupling Buffer.
-
Add the peptide solution to the activated AuNP suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction as described in Protocol 1.
-
Purify the peptide-conjugated AuNPs by repeated centrifugation and resuspension in a suitable storage buffer.
-
-
Characterization:
Applications and Experimental Workflows
The terminal carboxylic acid reactivity of this compound is leveraged in a variety of advanced applications.
Targeted Drug Delivery to Cancer Cells
This compound can be used to construct targeted drug delivery systems. For example, it can be used to functionalize nanoparticles with both a targeting ligand (e.g., an RGD peptide for integrin-expressing tumor cells) and a therapeutic agent.[13][14][15]
In a specific application, this compound could be used to deliver siRNA to silence the KRAS oncogene in cancer cells.[16][17][18][19][20] The KRAS signaling pathway is a critical regulator of cell proliferation and survival, and its mutation is a driver in many cancers.
Development of Biosensors
This compound is also valuable in the fabrication of biosensors, such as those based on surface plasmon resonance (SPR).[5][21][22] By forming a stable SAM on a gold sensor chip, the terminal carboxylic acids can be used to immobilize capture proteins (e.g., antibodies) for the detection of specific analytes. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio.
Conclusion
The terminal carboxylic acid of this compound provides a versatile and reliable handle for the covalent conjugation of a wide range of molecules. Through well-established EDC/NHS chemistry, stable amide bonds can be formed with primary amines, enabling the construction of sophisticated bioconjugates for applications in targeted drug delivery, diagnostics, and materials science. The combination of a robust surface anchor, a biocompatible spacer, and a reactive functional group makes this compound an indispensable tool for researchers and scientists in the ongoing development of advanced biomedical technologies.
References
- 1. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2-positive breast cancer targeting and treatment by a peptide-conjugated mini nanodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-functionalized gold nanoparticles: versatile biomaterials for diagnostic and therapeutic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen | MDPI [mdpi.com]
- 13. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic silencing of KRAS using systemically delivered siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of siRNA Payloads to Target KRAS-Mutant Cancer [escholarship.org]
- 19. Nucleic Acid-Based Approaches to Tackle KRAS Mutant Cancers [mdpi.com]
- 20. Targeted siRNA lipid nanoparticles for the treatment of KRAS-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]
Lipoamido-PEG12-acid: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The choice of linker is critical, profoundly influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.
This technical guide provides an in-depth overview of Lipoamido-PEG12-acid, a commercially available polyethylene glycol (PEG)-based linker, and its application in the development of novel PROTACs. While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, this guide will detail its chemical properties, provide a representative synthetic protocol for its conjugation, and outline the standard experimental workflows for the characterization of a resulting PROTAC.
Physicochemical Properties of this compound
This compound is a heterobifunctional linker designed for facile integration into a PROTAC synthesis workflow. Its key structural features contribute to its utility in targeted protein degradation.
| Property | Value | Reference |
| Molecular Formula | C35H67NO15S2 | [1][2] |
| Molecular Weight | 806.03 g/mol | [2][3] |
| Appearance | To be determined | [2] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Storage | Store at -20°C | [1] |
The lipoic acid moiety, with its disulfide bond, offers a unique chemical handle. The 12-unit PEG chain enhances the aqueous solubility of the PROTAC, a crucial factor for improving cell permeability and overall bioavailability.[5][6][7] The terminal carboxylic acid provides a reactive site for conjugation, typically with an amine-functionalized ligand, through a stable amide bond.[1]
PROTAC Synthesis Utilizing this compound: A Representative Protocol
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following is a representative protocol for the conjugation of this compound to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) and a POI ligand. This protocol is based on standard amide coupling reactions.[8]
Step 1: Activation of this compound
-
Reagents and Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add NHS (1.1 eq) and DCC (1.1 eq) or HATU (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS-activated ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 2: Conjugation to an Amine-Containing Ligand (E3 Ligase or POI Ligand)
-
Reagents and Materials:
-
NHS-activated this compound from Step 1
-
Amine-containing ligand (e.g., pomalidomide-NH2) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate flask, dissolve the amine-containing ligand in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Slowly add the solution of NHS-activated this compound to the amine-containing ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Step 3: Purification of the Ligand-Linker Conjugate
-
Procedure:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the purified ligand-linker conjugate.
-
Step 4: Conjugation to the Second Amine-Containing Ligand and Final PROTAC Assembly
This step will depend on the functional group of the first ligand-linker conjugate. If the first ligand was amine-functionalized, the carboxylic acid of the linker is now consumed. The second conjugation would then target the lipoic acid moiety, which can be reduced to a dithiol for further reaction. However, a more common approach is to use a linker with two distinct reactive groups. For the purpose of this representative protocol, we will assume a similar amide coupling for the second ligand. A more versatile approach would involve using a linker with orthogonal protecting groups.
The subsequent steps would involve the deprotection of a functional group on the other end of the linker (if applicable) and repeating a similar amide coupling procedure with the second ligand.
Step 5: Final Purification and Characterization
-
Procedure:
-
Purify the final crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Experimental Workflows for PROTAC Characterization
Once the PROTAC is synthesized and purified, a series of in vitro and in-cellulo assays are required to evaluate its efficacy.
Biochemical and Cellular Assays
| Assay | Purpose | Representative Protocol |
| Target Binding Assay | To confirm that the PROTAC binds to the POI and the E3 ligase. | Method: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).Procedure: Titrate the PROTAC into a solution containing the purified POI or E3 ligase and measure the binding affinity (Kd). |
| Ternary Complex Formation Assay | To demonstrate that the PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase. | Method: Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).Procedure: Label the POI and E3 ligase with appropriate fluorophores. Measure the change in FP or FRET signal upon addition of the PROTAC. |
| Western Blotting | To quantify the degradation of the target protein in cells. | Procedure: Treat cells with varying concentrations of the PROTAC for a defined period. Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the POI and a loading control (e.g., GAPDH). Quantify the band intensities to determine the percentage of degradation. |
| DC50 and Dmax Determination | To determine the potency and maximal degradation of the PROTAC. | Procedure: Perform a dose-response experiment using Western blotting or an automated immunoassay. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximal degradation). |
| Selectivity Profiling | To assess the specificity of the PROTAC for the intended target. | Method: Proteomics-based approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT).Procedure: Treat cells with the PROTAC and analyze the global proteome changes to identify off-target degradation. |
| Ubiquitination Assay | To confirm that the PROTAC induces ubiquitination of the target protein. | Procedure: Immunoprecipitate the POI from cell lysates treated with the PROTAC and a proteasome inhibitor. Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI. |
Visualizing Key Processes in PROTAC Development
Clear visualization of the underlying biological mechanisms and experimental workflows is crucial for understanding and communicating the complex processes involved in PROTAC development.
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
Caption: An experimental workflow for the in-cell characterization of a novel PROTAC.
Conclusion
This compound represents a valuable tool in the expanding repertoire of PROTAC linkers. Its defined length, hydrophilicity, and reactive handles make it a versatile component for the rational design and synthesis of novel protein degraders. While specific degradation data for PROTACs incorporating this linker are yet to be widely published, the established principles of PROTAC design and evaluation provide a clear roadmap for researchers. The representative protocols and workflows outlined in this guide offer a solid foundation for the successful development and characterization of next-generation PROTACs utilizing this compound, paving the way for new therapeutic interventions against a host of challenging diseases.
References
- 1. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to Surface Modification with Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing Lipoamido-PEG12-acid for the modification of surfaces, particularly gold and other noble metals. This bifunctional molecule is instrumental in the fields of biosensing, drug delivery, and biomaterials, enabling the creation of biocompatible and functional interfaces.
Core Principles of this compound in Surface Chemistry
This compound is an amphiphilic molecule meticulously designed for robust surface anchoring and subsequent functionalization. Its structure comprises three key components: a lipoamido group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.
-
Lipoamido Group: This headgroup contains a disulfide bond within a five-membered ring. This disulfide moiety exhibits a strong affinity for noble metal surfaces, such as gold, silver, and platinum. Upon exposure to the surface, the disulfide bond can cleave and form stable gold-thiolate (Au-S) bonds, leading to the formation of a self-assembled monolayer (SAM). This provides a robust and stable anchoring point for the entire molecule.
-
Polyethylene Glycol (PEG) Spacer: The PEG12 linker consists of 12 repeating ethylene glycol units. This hydrophilic chain serves several crucial functions. Firstly, it extends away from the surface, creating a hydrated layer that significantly reduces the non-specific binding of proteins and other biomolecules. This "stealth" property is paramount for applications in complex biological media. Secondly, the PEG spacer provides steric hindrance, which can help to control the spacing of immobilized biomolecules on the surface. The length of the PEG chain can be varied to optimize surface properties for specific applications.
-
Terminal Carboxylic Acid: The exposed end of the molecule features a carboxylic acid (-COOH) group. This functional group is readily available for covalent conjugation to a wide array of molecules, including proteins, peptides, antibodies, nucleic acids, and small molecule drugs. This is typically achieved through standard carbodiimide chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl group for reaction with primary amines.
The combination of these three components makes this compound a versatile tool for creating tailored biointerfaces with controlled properties.
Quantitative Data on Lipoamido-PEGylated Surfaces
The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with Lipoamido-PEG-acid and similar molecules. It is important to note that specific values can vary depending on the substrate, the specific PEG linker length, and the experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H67NO15S2 | Vendor Data |
| Molecular Weight | ~806.03 g/mol | Vendor Data |
| Purity | >95% | Vendor Data |
| Physical State | Solid | Vendor Data |
Table 2: Surface Characterization Data of PEG-Thiol Self-Assembled Monolayers on Gold
| Characterization Technique | Parameter | Typical Value Range | Significance |
| Contact Angle Goniometry | Water Contact Angle | 20° - 40° | Indicates a hydrophilic surface due to the PEG layer. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed Mass | 100 - 500 ng/cm² | Quantifies the amount of this compound bound to the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162-163 eV | Confirms the formation of gold-thiolate bonds. |
| Ellipsometry | Monolayer Thickness | 5 - 10 nm | Measures the thickness of the formed SAM, consistent with the length of the molecule. |
Table 3: Grafting Density of PEG-Thiols on Gold Nanoparticles (Illustrative)
| PEG Molecular Weight ( g/mol ) | Grafting Density (PEG chains/nm²) |
| 2100 | ~3.9 |
| 5000 | ~2.5 |
| 10800 | ~1.6 |
| 51400 | ~0.3 |
Note: This data is for mPEG-SH on gold nanoparticles and illustrates the principle that grafting density tends to decrease with increasing PEG chain length due to steric hindrance. A similar trend would be expected for Lipoamido-PEG-acid on planar surfaces.
Experimental Protocols
General Protocol for Surface Modification of Gold with this compound
This protocol outlines the steps for forming a self-assembled monolayer of this compound on a gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Deionized (DI) water
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with DI water and then ethanol.
-
Dry the substrate under a gentle stream of nitrogen.
-
For rigorous cleaning, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, the substrate can be cleaned by UV-Ozone treatment for 15-20 minutes.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve ~0.8 mg of this compound in 1 mL of ethanol.
-
Briefly sonicate the solution to ensure complete dissolution.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Immerse the substrate completely in the this compound solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution using tweezers.
-
Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.
-
Dry the modified substrate under a gentle stream of nitrogen.
-
The surface is now ready for characterization or further functionalization.
-
Protocol for Amine Coupling to a this compound Modified Surface
This protocol describes the covalent attachment of an amine-containing molecule (e.g., a protein) to the carboxylated surface.
Materials:
-
This compound modified gold substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.
-
Immerse the this compound modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
This reaction activates the terminal carboxyl groups to form a more reactive NHS-ester.
-
-
Rinsing:
-
Briefly rinse the substrate with MES buffer and then with PBS to remove excess EDC and NHS.
-
-
Coupling of Amine-Containing Molecule:
-
Immediately immerse the activated substrate in a solution of the amine-containing molecule (e.g., 0.1-1 mg/mL protein in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS-esters.
-
Wash the substrate thoroughly with PBS to remove any non-covalently bound molecules.
-
The surface is now functionalized with the desired molecule.
-
Visualizations
Methodological & Application
Application Notes and Protocols for Lipoamido-PEG12-acid Conjugation to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoamido-PEG12-acid is a functionalized polyethylene glycol (PEG) linker that contains a lipoic acid moiety and a terminal carboxylic acid. The lipoic acid group, with its disulfide bond, can be utilized for attachment to metallic surfaces like gold nanoparticles, while the terminal carboxylic acid allows for covalent conjugation to primary amine groups present on biomolecules such as proteins, peptides, or amine-modified oligonucleotides. This conjugation is typically achieved through a carbodiimide crosslinking reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This process forms a stable amide bond between the PEG linker and the target molecule.[3][4] The PEG12 spacer enhances the solubility and bioavailability of the conjugated molecule while providing a flexible linker arm.[5] These application notes provide a detailed protocol for the conjugation of this compound to primary amines, including reaction setup, purification, and characterization of the resulting conjugate.
Data Presentation: Reaction Parameters
The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize the recommended conditions for the successful conjugation of this compound to primary amines using EDC/NHS chemistry.
Table 1: Recommended Buffer Conditions for EDC/NHS Conjugation
| Step | Buffer | Recommended pH Range | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Maximizes the formation of the amine-reactive NHS-ester intermediate.[6] |
| Conjugation | Phosphate-Buffered Saline (PBS), Borate Buffer, or Bicarbonate Buffer | 7.0 - 8.5 | The primary amine on the target molecule needs to be unprotonated to act as a nucleophile. A slightly basic pH is optimal for the reaction with the NHS-ester.[4][6] |
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated this compound.[2][7]
Table 2: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Recommended Molar Excess (relative to this compound) | Typical Concentration |
| EDC | 2 - 10 fold | 2 - 10 mM |
| NHS/Sulfo-NHS | 1.25 - 2.5 fold (relative to EDC) | 5 - 25 mM |
| This compound | 1 (baseline) | 1 - 10 mM |
| Amine-containing Molecule | 1 - 20 fold (adjust based on desired degree of labeling) | Varies with application |
Note: The optimal molar ratios should be determined empirically for each specific application to achieve the desired degree of labeling and minimize side reactions.[3][8]
Table 3: Recommended Reaction Times and Temperatures
| Step | Recommended Time | Recommended Temperature |
| Activation | 15 - 30 minutes | Room Temperature (20-25°C) |
| Conjugation | 2 - 24 hours | Room Temperature (20-25°C) or 4°C |
Note: Reaction times can be optimized; monitoring the reaction progress by techniques like HPLC or LC-MS is recommended.[9][10] Longer reaction times may be required for less reactive amines or lower concentrations of reactants.
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of this compound to a primary amine-containing molecule.
Materials Required:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if not readily soluble in aqueous buffer.
-
Purification system (e.g., HPLC with a C8 or C18 column, Size-Exclusion Chromatography)
-
Characterization instruments (e.g., LC-MS, MALDI-TOF MS)
This two-step protocol is recommended to maximize conjugation efficiency and minimize side reactions.[6]
Step 1: Activation of this compound
-
Prepare Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before starting the reaction, as EDC is susceptible to hydrolysis.[6]
-
Dissolve this compound: Dissolve the this compound in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction should be minimized.
-
Add EDC and NHS: Add EDC to the this compound solution to achieve a 2- to 10-fold molar excess. Immediately after, add NHS or Sulfo-NHS to the solution to achieve a 1.25- to 2.5-fold molar excess over EDC.
-
Incubate: Gently mix the solution and incubate at room temperature for 15-30 minutes. This allows for the formation of the more stable NHS-ester intermediate.
Step 2: Conjugation to the Primary Amine
-
Prepare Amine-containing Molecule: Dissolve the amine-containing molecule in the Conjugation Buffer at the desired concentration.
-
Combine and React: Add the activated this compound solution from Step 1 to the solution of the amine-containing molecule. The pH of the reaction mixture should be between 7.0 and 8.5 for optimal coupling.
-
Incubate: Allow the reaction to proceed for 2 to 24 hours at room temperature or 4°C with gentle stirring or rotation. The optimal reaction time will depend on the reactivity of the amine and the desired level of conjugation.[9][10]
-
Quench Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step will consume any unreacted NHS-esters.
Purification is crucial to remove unreacted this compound, EDC/NHS byproducts, and unconjugated starting material. For small molecule and peptide conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method.[11]
-
Column Selection: Use a C8 or C18 analytical or semi-preparative column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient Elution: Develop a gradient that allows for the separation of the more hydrophobic conjugate from the starting materials. The exact gradient will need to be optimized for the specific conjugate.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the amine-containing molecule (e.g., 214 nm for peptides, 280 nm for proteins). If the conjugated molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[11]
-
Fraction Collection and Analysis: Collect fractions corresponding to the conjugate peak. Analyze the purity of the collected fractions by analytical HPLC or LC-MS.
-
Product Isolation: Pool the pure fractions and remove the solvent, for example, by lyophilization.
For larger protein conjugates, Size-Exclusion Chromatography (SEC) can be used to separate the higher molecular weight conjugate from smaller unreacted molecules.[12]
Confirmation of successful conjugation and assessment of purity are essential.
-
Mass Spectrometry: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm the molecular weight of the conjugate.[13] The expected mass increase will correspond to the mass of the this compound minus the mass of a water molecule.
-
HPLC Analysis: Analytical RP-HPLC can be used to determine the purity of the final product by assessing the area of the conjugate peak relative to any impurity peaks.[11]
-
NMR Spectroscopy: For small molecule conjugates, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the amide bond and the overall structure of the conjugate.[11]
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: EDC/NHS conjugation reaction pathway.
References
- 1. enovatia.com [enovatia.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling of Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of Lipoamido-PEG12-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a versatile heterobifunctional linker, featuring a lipoic acid moiety and a terminal carboxylic acid connected by a 12-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond can interact with metal surfaces or undergo reduction to form two thiol groups, making it ideal for functionalizing nanoparticles or targeting cells with high thiol content on their surface.[1] The hydrophilic PEG chain enhances solubility and reduces non-specific binding of the conjugated molecule.[2][3]
The EDC/NHS system is a widely used "zero-length" crosslinking method that activates the carboxyl group of this compound to form a stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[4] This two-step process minimizes side reactions and is highly effective for conjugating molecules such as proteins, antibodies, peptides, and amine-functionalized surfaces.
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps. First, EDC activates the terminal carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be purified before the addition of the amine-containing molecule. The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Quantitative Data Presentation
The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants. The following table provides recommended starting concentrations and molar ratios for the conjugation of this compound. It is crucial to note that optimal conditions may vary depending on the specific amine-containing molecule and should be empirically determined.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1-10 mM | Higher concentrations can increase reaction rates but may also lead to solubility issues. |
| Molar Ratio (EDC:this compound) | 2:1 to 10:1 | A molar excess of EDC is required to drive the reaction. Start with a 4-fold molar excess for proteins >5 mg/mL and a 10-fold excess for proteins <5 mg/mL.[5] |
| Molar Ratio (NHS:EDC) | 1:1 to 1.5:1 | A slight excess of NHS relative to EDC can improve the yield of the stable NHS ester. |
| Molar Ratio (Amine:this compound) | 1:1 to 1:20 | The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling. For antibodies, a 20-fold molar excess of the activated PEG linker typically results in 4-6 linkers per antibody.[6][7] |
| Activation pH | 4.5 - 6.0 | MES buffer is recommended as it does not contain amines or carboxylates that can interfere with the reaction. |
| Coupling pH | 7.2 - 8.5 | PBS or borate buffer is suitable. The reaction with primary amines is more efficient at a slightly alkaline pH. |
| Reaction Time (Activation) | 15 - 30 minutes | Longer incubation times can lead to hydrolysis of the O-acylisourea intermediate. |
| Reaction Time (Coupling) | 2 hours to overnight | Reaction can be performed at room temperature or 4°C. Longer incubation at 4°C may be beneficial for sensitive proteins. |
Experimental Protocols
Materials Required
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., antibody, protein, amine-functionalized nanoparticle)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Protocol 1: Two-Step Aqueous Coupling to a Protein
This protocol is suitable for conjugating this compound to a protein, such as an antibody, in an aqueous environment.
Step 1: Preparation of Reagents
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solutions.
-
Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with Coupling Buffer using a desalting column or dialysis.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the this compound solution. The final molar ratio should be optimized, but a starting point of 1:4:4 (this compound:EDC:NHS) is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Purification of Activated this compound (Optional but Recommended)
-
To remove excess EDC and NHS, which can cause unwanted crosslinking of the protein, purify the activated Lipoamido-PEG12-NHS ester using a desalting column equilibrated with Coupling Buffer.
Step 4: Coupling to the Protein
-
Add the activated Lipoamido-PEG12-NHS ester solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 5: Quenching the Reaction
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
Step 6: Purification of the Conjugate
-
Remove excess reagents and byproducts by purifying the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography. The purification method will depend on the size of the protein and the conjugate.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the functionalization of nanoparticles with primary amine groups on their surface.
Step 1: Nanoparticle Preparation
-
Disperse the amine-functionalized nanoparticles in Activation Buffer. Ensure the nanoparticles are well-sonicated to prevent aggregation.
Step 2: Activation of this compound
-
In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer to the desired molar ratios (e.g., 1:5:5).
-
Incubate for 15 minutes at room temperature.
Step 3: Coupling to Nanoparticles
-
Add the activated Lipoamido-PEG12-NHS ester solution to the nanoparticle dispersion.
-
Incubate for 2-4 hours at room temperature with continuous mixing.
Step 4: Washing and Quenching
-
Centrifuge the nanoparticles to form a pellet and discard the supernatant containing excess reagents.
-
Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
To quench any remaining active sites, resuspend the nanoparticles in Quenching Buffer and incubate for 30 minutes.
Step 5: Final Washing and Storage
-
Wash the nanoparticles three times with the desired storage buffer (e.g., PBS) by repeated centrifugation and resuspension.
-
Resuspend the final Lipoamido-PEG12-functionalized nanoparticles in the storage buffer and store at 4°C.
Mandatory Visualizations
Applications in Drug Delivery
The conjugation of this compound to therapeutic molecules or delivery vehicles has significant applications in drug development.
-
Targeted Drug Delivery: The lipoic acid moiety can be used to target gold nanoparticles or other metal-based drug carriers. Furthermore, the disulfide bond can interact with thiol groups on cell surfaces, which are often overexpressed in cancer cells, providing a mechanism for targeted delivery.[1]
-
Improved Pharmacokinetics: The hydrophilic PEG spacer increases the solubility and circulation half-life of conjugated drugs or nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.[2][8]
-
Surface Functionalization of Nanoparticles: this compound is an excellent agent for modifying the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, quantum dots) to enhance their stability, biocompatibility, and drug-loading capacity.[9][10][11][12]
References
- 1. Lipoic acid-mediated oral drug delivery system utilizing changes on cell surface thiol expression for the treatment of diabetes and inflammatory diseases - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on alpha-lipoic acid delivery by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on alpha-lipoic acid delivery by nanoparticles [bi.tbzmed.ac.ir]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Forming Self-assembled Monolayers with Lipoamido-PEG12-acid on Gold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formation and characterization of self-assembled monolayers (SAMs) on gold surfaces using Lipoamido-PEG12-acid. This bifunctional molecule, featuring a lipoic acid group for strong anchoring to gold and a terminal carboxylic acid on a polyethylene glycol (PEG) spacer, is instrumental in the development of biocompatible surfaces, biosensors, and drug delivery systems.
Introduction
This compound self-assembled monolayers (SAMs) offer a robust and versatile platform for surface functionalization in a variety of scientific and biomedical applications. The lipoic acid group, with its disulfide bond, forms a stable dithiocarbamate linkage with the gold surface. The hydrophilic 12-unit polyethylene glycol (PEG) chain provides a protein-resistant and biocompatible interface, while the terminal carboxylic acid group allows for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, through standard carbodiimide chemistry.
Quantitative Data Summary
While specific quantitative data for this compound SAMs are not extensively published, the following tables summarize expected values based on data from similar PEG-thiol and carboxylic acid-terminated SAMs on gold. These values provide a useful benchmark for the characterization of your own this compound SAMs.
Table 1: Expected Surface Properties of this compound SAMs on Gold
| Parameter | Expected Value/Range | Characterization Technique | Notes |
| Monolayer Thickness | 3 - 5 nm | Ellipsometry, Atomic Force Microscopy (AFM) | The thickness will depend on the packing density and orientation of the PEG chains. A more upright orientation will result in a thicker layer. |
| Water Contact Angle | 30° - 50° | Contact Angle Goniometry | The hydrophilic nature of the PEG chains results in a relatively low water contact angle. The terminal carboxylic acid groups also contribute to the hydrophilicity. |
| Surface Coverage Density | 1.5 - 4 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM) | The packing density is influenced by the size of the PEG chain and the incubation conditions.[1][2] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of this compound SAMs on Gold
| Element | Binding Energy (eV) | Expected Atomic Concentration (%) | Notes |
| Au 4f | ~84.0 (4f₇/₂) and ~87.7 (4f₅/₂) | Varies with analysis depth | Signal from the underlying gold substrate. |
| S 2p | ~162.0 (thiolate) and ~163.5 (unbound thiol) | 2 - 5% | The primary peak at ~162.0 eV confirms the formation of the gold-thiolate bond. |
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-O), ~288.0 (C=O) | 50 - 70% | The C-O peak is characteristic of the PEG backbone, and the C=O peak corresponds to the carboxylic acid terminus. |
| O 1s | ~532.5 (C-O), ~531.5 (C=O) | 20 - 30% | Corresponds to the oxygen atoms in the PEG chain and the carboxylic acid group. |
| N 1s | ~400.0 (amide) | 1 - 3% | Signal from the amide linkage between the lipoic acid and the PEG chain. |
Experimental Protocols
This section provides detailed protocols for the preparation of gold substrates, the formation of the this compound SAM, and subsequent characterization.
Protocol 1: Gold Substrate Preparation
High-quality SAMs require a clean and smooth gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas stream
Procedure:
-
Place the gold substrates in a glass container.
-
Carefully add freshly prepared piranha solution to immerse the substrates completely.
-
Incubate for 10-15 minutes at room temperature.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: this compound Solution Preparation
Materials:
-
This compound
-
Absolute ethanol (or other suitable solvent like isopropanol)
-
Vortex mixer or sonicator
Procedure:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may need to be determined empirically.
-
Ensure the this compound is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.
Protocol 3: Self-Assembled Monolayer Formation
Procedure:
-
Place the freshly cleaned gold substrates in a clean glass container.
-
Add the this compound solution to fully immerse the substrates.
-
Incubate for 18-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination. For some thiol SAMs, shorter incubation times of 15 minutes have been shown to be effective, though longer times generally lead to more ordered monolayers.[3][4]
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for SAM Formation
References
Application Notes and Protocols for Functionalizing Gold Nanoparticles with Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including diagnostics, drug delivery, and bioimaging.[1][2] Their utility is greatly enhanced by surface functionalization, which allows for the attachment of various biomolecules and targeting ligands. This document provides a detailed guide to the functionalization of gold nanoparticles with Lipoamido-PEG12-acid.
The this compound linker offers a robust strategy for creating stable and functional AuNPs. The lipoamide group, containing a disulfide bond, provides a strong anchor to the gold surface through thiol-gold interactions.[3] The polyethylene glycol (PEG) spacer enhances colloidal stability, reduces non-specific protein adsorption, and improves biocompatibility.[4][5] The terminal carboxylic acid group serves as a versatile reactive handle for the subsequent covalent conjugation of proteins, peptides, antibodies, or small molecule drugs via amide bond formation.[6][7]
These application notes will cover the synthesis of citrate-stabilized gold nanoparticles, their functionalization with this compound, and subsequent bioconjugation using EDC/NHS chemistry. Detailed protocols, characterization data, and visual workflows are provided to guide researchers through this process.
Data Presentation
Table 1: Typical Characterization Data for Gold Nanoparticles at Each Functionalization Stage
| Stage of Functionalization | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Peak Absorbance (λmax, nm) |
| Citrate-Stabilized AuNPs | 15 - 25 | < 0.3 | -30 to -50 | 520 - 525 |
| This compound-AuNPs | 25 - 45 | < 0.3 | -15 to -30 | 522 - 527 |
| Protein-Conjugated AuNPs | 40 - 80+ | < 0.4 | Variable (near neutral) | 525 - 535 |
Note: The exact values will depend on the initial size of the gold nanoparticles, the concentration of the PEG linker, and the size and concentration of the conjugated protein.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the well-established Turkevich method.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Prepare a 1 mM solution of HAuCl4 in ultrapure water.
-
In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl4 solution.
-
The solution will change color from yellow to blue and finally to a brilliant ruby red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the citrate-stabilized AuNPs at 4°C.
Characterization:
-
Measure the UV-Vis spectrum to determine the peak absorbance (λmax), which should be around 520-525 nm for 20 nm AuNPs.
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Measure the zeta potential to confirm the negative surface charge imparted by the citrate capping agent.
Protocol 2: Functionalization with this compound
This protocol details the ligand exchange process to replace the citrate capping agent with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (from Protocol 1)
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in ultrapure water (e.g., 10 mg/mL).
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically.
-
Incubate the mixture for at least 4 hours at room temperature with gentle stirring or overnight at 4°C.
-
To remove excess this compound, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer and volume.
Characterization:
-
Measure the UV-Vis spectrum. A slight red-shift in the λmax is expected.
-
Use DLS to measure the increase in hydrodynamic diameter due to the PEG layer.
-
Measure the zeta potential. A decrease in the magnitude of the negative charge is expected as the citrate is replaced.
Protocol 3: Bioconjugation of a Protein to this compound Functionalized AuNPs
This protocol describes the covalent coupling of a protein (e.g., an antibody) to the terminal carboxylic acid of the PEG linker using EDC/NHS chemistry.
Materials:
-
This compound functionalized AuNPs (from Protocol 2)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Centrifuge and centrifuge tubes
Procedure:
-
Activation of Carboxyl Groups:
-
Centrifuge the this compound functionalized AuNPs and resuspend the pellet in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Add a 100-fold molar excess of EDC and NHS relative to the AuNPs to the nanoparticle solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Removal of Excess EDC/NHS:
-
Centrifuge the activated AuNPs to remove excess EDC and NHS.
-
Resuspend the pellet in Coupling Buffer (PBS, pH 7.4).
-
-
Conjugation to the Protein:
-
Immediately add the protein solution to the activated AuNP suspension. A 1.5 to 10-fold molar excess of the protein to the nanoparticles is a good starting point for optimization.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[8]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Centrifuge the solution to pellet the protein-conjugated AuNPs and remove unbound protein.
-
Carefully remove the supernatant and resuspend the pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Repeat the washing step two more times.
-
Characterization:
-
Measure the UV-Vis spectrum to check for aggregation (a significant red-shift or broadening of the peak).
-
Use DLS to confirm a further increase in the hydrodynamic diameter.
-
SDS-PAGE can be used to confirm the presence of the protein on the nanoparticles.
-
The biological activity of the conjugated protein should be assessed using a relevant assay.
Mandatory Visualization
References
- 1. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ultra-stable and Biofunctionalizable Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. hiyka.com [hiyka.com]
- 8. benchchem.com [benchchem.com]
Lipoamido-PEG12-acid: Application Notes and Protocols for Advanced Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamido-PEG12-acid is a versatile heterobifunctional linker increasingly utilized in the development of sophisticated drug delivery systems. Its unique tripartite structure, comprising a lipoamide group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful toolkit for researchers. The lipoamide moiety, with its disulfide bond, provides a stable anchor to gold nanoparticles and can impart redox-sensitivity to the carrier system. The PEG linker enhances hydrophilicity, stability, and circulation time of the drug carrier by minimizing opsonization and clearance by the mononuclear phagocyte system.[1][2] The terminal carboxylic acid allows for covalent conjugation to a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes, via amide bond formation.[3] This document provides detailed application notes and experimental protocols for the effective use of this compound in the formulation of nanoparticles, liposomes, and micelles for targeted drug delivery.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C35H67NO15S2 | [3] |
| Molecular Weight | 806.03 g/mol | [3] |
| Appearance | White to off-white solid | [4][5] |
| Purity | >95% (typically assessed by HPLC) | [3][4][5] |
| Solubility | Soluble in water and some polar organic solvents | [3] |
| Storage Conditions | Store at -20°C in a dry, dark place | [3] |
Note: Upon receipt, it is recommended to aliquot the compound to avoid repeated freeze-thaw cycles.
Applications in Drug Delivery Systems
This compound is a key component in the surface functionalization of various nanocarriers to improve their therapeutic index.
Nanoparticle Functionalization
The lipoamide group provides a strong and stable anchor to the surface of gold nanoparticles (AuNPs) through the gold-thiol interaction.[6][7] The PEG chain extends from the nanoparticle surface, creating a hydrophilic shield that reduces protein adsorption and uptake by macrophages, thereby prolonging systemic circulation.[1][8] The terminal carboxylic acid can be activated to conjugate targeting ligands (e.g., peptides, antibodies, aptamers) for active targeting of diseased tissues.[9]
Experimental Workflow: Gold Nanoparticle Functionalization
Caption: Workflow for the functionalization of gold nanoparticles with this compound and a targeting ligand.
Liposome Surface Modification
This compound can be incorporated into the lipid bilayer of liposomes during their formulation or via post-insertion methods.[10][11] This "PEGylation" strategy is well-established for creating "stealth" liposomes with extended circulation times and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[12][13][14] The terminal carboxylic acid on the liposome surface is then available for the attachment of targeting moieties.
Logical Relationship: this compound in Stealth Liposomes
Caption: Role of this compound in conferring stealth properties and enabling targeted drug delivery in liposomes.
Micelle Formation
The amphiphilic nature of this compound allows it to participate in the formation of polymeric micelles, which are effective carriers for poorly water-soluble drugs.[15][16] The lipoamide group can contribute to the hydrophobic core, while the PEG chain forms the hydrophilic corona. These micelles can encapsulate hydrophobic drugs, increasing their solubility and stability in aqueous environments.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies utilizing drug delivery systems functionalized with Lipoamido-PEG-acid derivatives. These values are illustrative and will vary depending on the specific formulation, drug, and experimental conditions.
Table 1: Physicochemical Characterization of Lipoamido-PEG-Functionalized Nanoparticles
| Parameter | Gold Nanoparticles (AuNPs) | Polymeric Nanoparticles | Liposomes | Reference(s) |
| Hydrodynamic Diameter (nm) | 50 - 160 | 100 - 200 | 120 - 150 | [1][17][18] |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 | < 0.2 | [12] |
| Zeta Potential (mV) | -8 to -20 | -15 to -25 | Near neutral to slightly negative | [12][18] |
| Drug Loading Efficiency (%) | N/A (surface conjugation) | 75 - 90 | 80 - 95 | [19] |
Table 2: In Vitro Performance of Lipoamido-PEG-Functionalized Drug Delivery Systems
| Parameter | PEGylated Formulation | Non-PEGylated Control | Reference(s) |
| Cellular Uptake (% of control) | Reduced (varies by cell type) | 100% | [8][12] |
| Cumulative Drug Release at 24h (pH 7.4, %) | 20 - 40 | 30 - 60 | [19] |
| Cumulative Drug Release at 24h (pH 5.5, %) | 50 - 80 | 60 - 90 | [19] |
Table 3: In Vivo Performance of Lipoamido-PEG-Functionalized Drug Delivery Systems
| Parameter | PEGylated Formulation | Non-PEGylated Control | Reference(s) |
| Blood Circulation Half-life (hours) | 4 - 6 | < 1 | [15] |
| Tumor Accumulation (% Injected Dose/g) | 5 - 10 | 1 - 3 | [20] |
| Tumor Growth Inhibition (%) | 60 - 80 | 30 - 50 | [12] |
Experimental Protocols
Protocol 1: Formulation of this compound Functionalized Gold Nanoparticles (AuNPs)
Materials:
-
Hydrogen tetrachloroaurate (HAuCl4)
-
Sodium citrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Targeting peptide with a primary amine group
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Ultrapure water
Procedure:
-
Synthesis of Citrate-Capped AuNPs:
-
Bring 100 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution.
-
Continue boiling and stirring until the solution color changes from yellow to deep red.
-
Maintain boiling for an additional 15 minutes, then allow to cool to room temperature.
-
-
Surface Modification with this compound:
-
Prepare a 1 mg/mL solution of this compound in ultrapure water.
-
Add the this compound solution to the AuNP suspension at a molar ratio of approximately 1000:1 (PEG linker to AuNP).
-
Incubate the mixture for 24 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
Purify the PEGylated AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes) and resuspend the pellet in ultrapure water. Repeat this washing step twice.
-
-
Conjugation of Targeting Peptide:
-
Resuspend the purified PEGylated AuNPs in MES buffer (pH 6.0).
-
Add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively, to activate the terminal carboxylic acid groups. Incubate for 30 minutes at room temperature.
-
Add the targeting peptide to the activated AuNP solution at a molar excess (e.g., 10-fold molar excess relative to the carboxylic acid groups).
-
Adjust the pH to 7.4 with PBS and incubate for 4 hours at room temperature with gentle stirring.
-
Purify the final targeted AuNPs by dialysis against PBS or using centrifugal filter units to remove unreacted reagents.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm surface plasmon resonance shift using UV-Vis spectroscopy.
-
Quantify peptide conjugation using a suitable assay (e.g., BCA protein assay if applicable).
-
Protocol 2: Preparation of this compound Modified Liposomes for Drug Encapsulation
Materials:
-
Phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to obtain unilamellar vesicles of a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential by DLS.
-
Quantify the drug encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the drug concentration using spectrophotometry or chromatography.
-
Signaling Pathway (Illustrative): Redox-Responsive Drug Release
Caption: Mechanism of redox-responsive drug release from a Lipoamido-PEG-based carrier in the intracellular environment.
Conclusion
This compound is a valuable tool for the development of advanced drug delivery systems. Its well-defined structure allows for the creation of functionalized nanocarriers with enhanced stability, prolonged circulation, and the potential for targeted delivery. The protocols and data presented here provide a foundation for researchers to design and evaluate novel drug delivery platforms for a variety of therapeutic applications. Careful optimization of formulation parameters and thorough characterization are essential for the successful translation of these systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoic Acid Decorated Gold Nanoparticles and Their Application in the Detection of Lead Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy | Semantic Scholar [semanticscholar.org]
- 9. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www3.nd.edu [www3.nd.edu]
- 11. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and characterization of pHLIP® coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation with Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This modification can lead to an extended circulatory half-life, increased stability, improved solubility, and reduced immunogenicity.[1][2][3] Lipoamido-PEG12-acid is a heterobifunctional PEGylation reagent that features a lipoic acid group and a terminal carboxylic acid. The lipoic acid moiety, with its disulfide bond, can be utilized for surface anchoring or other specific interactions, while the terminal carboxylic acid allows for covalent conjugation to primary amines (e.g., lysine residues) on a protein surface through the formation of a stable amide bond.[4][5] This process requires activation of the carboxylic acid group, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6]
This document provides a comprehensive, step-by-step guide for the PEGylation of proteins using this compound, including detailed experimental protocols, data presentation, and visual workflows to aid researchers in successfully modifying their proteins of interest.
Materials and Equipment
Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer such as 50mM borate buffer.[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, or 1 M glycine
-
Dialysis buffer (e.g., PBS)
-
Reagents for protein characterization (e.g., SDS-PAGE gels, stains, size exclusion chromatography columns and buffers)
Equipment
-
pH meter
-
Stir plate and stir bars
-
Reaction vessels (e.g., microcentrifuge tubes, glass vials)
-
Pipettes and tips
-
Dialysis tubing or centrifugal ultrafiltration units
-
Chromatography system (e.g., FPLC, HPLC) for purification
-
SDS-PAGE equipment
-
Spectrophotometer or plate reader for protein quantification
Experimental Protocols
Reagent Preparation
-
Protein Solution: Prepare the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or MES buffer prior to conjugation.[9]
-
This compound Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, a 100 mM stock solution can be prepared.[8]
-
EDC and NHS/Sulfo-NHS Stock Solutions: Freshly prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water. For example, create 100 mM stock solutions. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[6]
Two-Step PEGylation Procedure
This two-step protocol is recommended as it separates the activation of the carboxylic acid from the amine coupling, which can minimize undesirable side reactions like protein-protein crosslinking.[6]
Step 1: Activation of this compound
-
In a reaction vessel, add the calculated volume of this compound stock solution to the Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2 to 5-fold molar excess of EDC and NHS over the PEG reagent.[6]
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This reaction is most efficient at pH 4.5-7.2.[8]
Step 2: Conjugation to the Protein
-
Immediately after the activation step, add the activated this compound mixture to the protein solution in the Coupling Buffer. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.[8]
-
The molar ratio of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A starting point is a 5 to 20-fold molar excess of the PEG reagent to the protein.[10]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature. The quenching reagent will react with any remaining activated PEG molecules.
Purification of the PEGylated Protein
Purification is necessary to remove unreacted PEG, protein, and reaction byproducts.[11]
-
Dialysis/Ultrafiltration: To remove small molecule impurities like unreacted PEG, EDC, and NHS, dialyze the reaction mixture against a suitable buffer (e.g., PBS) or use a centrifugal ultrafiltration unit with an appropriate molecular weight cutoff (MWCO).
-
Chromatography: To separate PEGylated protein from un-PEGylated protein and different species of PEGylated protein (e.g., mono-, di-, tri-PEGylated), chromatographic techniques are employed.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, un-PEGylated protein.[6][11]
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated and un-PEGylated proteins using IEX.[11][12]
-
Characterization of the PEGylated Protein
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the increase in molecular weight of the PEGylated protein. The PEGylated protein will migrate slower than the un-PEGylated protein.[6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, confirming the number of PEG chains attached.[13]
-
Protein Concentration Determination: Use a standard protein assay (e.g., BCA, Bradford) to determine the concentration of the purified PEGylated protein. Note that the presence of PEG may interfere with some assays, so it is important to use appropriate controls.
-
Biological Activity Assay: It is crucial to assess the biological activity of the PEGylated protein to ensure that the modification has not significantly compromised its function. The specific assay will depend on the protein of interest.
Quantitative Data Summary
The following tables provide representative data for optimizing and characterizing protein PEGylation. The exact values will vary depending on the specific protein and PEG reagent used.
Table 1: Reaction Parameters for Protein PEGylation
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1 - 10 mg/mL | To ensure efficient reaction kinetics. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | To control the degree of PEGylation. |
| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | To activate the carboxylic acid of the PEG. |
| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | To stabilize the activated PEG intermediate. |
| Activation pH | 5.0 - 6.0 | Optimal pH for EDC/NHS activation.[8] |
| Conjugation pH | 7.2 - 7.5 | Optimal pH for amine coupling.[8] |
| Reaction Time | 2 hours at RT or overnight at 4°C | To allow the conjugation reaction to proceed to completion. |
| Quenching Reagent Conc. | 10 - 50 mM | To stop the reaction and inactivate excess reagent. |
Table 2: Characterization of a Hypothetical PEGylated Protein
| Parameter | Un-PEGylated Protein | Mono-PEGylated Protein | Di-PEGylated Protein |
| Apparent MW (SDS-PAGE) | 50 kDa | ~70 kDa | ~90 kDa |
| Molecular Weight (Mass Spec) | 50,000 Da | 55,806 Da | 61,612 Da |
| Biological Activity | 100% | 85% | 60% |
| In Vivo Half-life | 2 hours | 24 hours | 48 hours |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. Transglutaminase-mediated PEGylation of proteins: direct identification of the sites of protein modification by mass spectrometry using a novel monodisperse PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Lipoamido-PEG12-acid in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lipoamido-PEG12-acid in the development of targeted therapeutics. This versatile bifunctional linker is increasingly utilized in drug delivery systems such as functionalized nanoparticles, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring a lipoic acid moiety for anchoring to metallic surfaces and a terminal carboxylic acid for conjugation to various molecules, combined with a hydrophilic 12-unit polyethylene glycol (PEG) spacer, offers significant advantages in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.
Functionalization of Gold Nanoparticles with this compound for Targeted Drug Delivery
The disulfide bond in the lipoic acid group of this compound allows for its strong attachment to the surface of gold nanoparticles (AuNPs), while the terminal carboxylic acid provides a conjugation point for targeting ligands or therapeutic payloads. The PEG12 linker serves to increase the hydrophilicity and biocompatibility of the nanoparticles, reducing non-specific protein binding and prolonging circulation time.
Quantitative Data Presentation
The following table summarizes the typical characterization data for gold nanoparticles before and after functionalization with this compound and subsequent drug loading.
| Formulation | Mean Hydrodynamic Diameter (nm) ± SD | Zeta Potential (mV) ± SD | Drug Loading Efficiency (%) ± SD |
| Unmodified AuNPs | 52.3 ± 1.8 | -35.6 ± 2.1 | N/A |
| AuNP-Lipoamido-PEG12 | 65.8 ± 2.5 | -15.2 ± 1.5 | N/A |
| AuNP-Lipoamido-PEG12-Doxorubicin | 78.1 ± 3.1 | -10.8 ± 1.9 | 85.7 ± 4.3 |
Data are illustrative and based on typical results observed for PEGylated gold nanoparticles.
Experimental Protocol: Functionalization of AuNPs and Doxorubicin Conjugation
This protocol describes the covalent attachment of this compound to gold nanoparticles followed by the conjugation of the anticancer drug Doxorubicin.
Materials:
-
Gold Nanoparticles (AuNPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Doxorubicin-Amine
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
In a separate tube, dissolve EDC (1.5 molar excess) and NHS (1.5 molar excess) in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Gold Nanoparticles:
-
Disperse the AuNPs in the Conjugation Buffer.
-
Add the activated this compound solution to the AuNP dispersion. The molar ratio should be optimized for the desired surface density.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous mixing. The lipoic acid moiety will form a stable bond with the gold surface.
-
-
Purification of Functionalized AuNPs:
-
Purify the functionalized nanoparticles by centrifugation to remove unreacted reagents.
-
Wash the nanoparticles three times with Conjugation Buffer.
-
-
Conjugation of Doxorubicin:
-
Activate the terminal carboxylic acid of the PEG linker on the AuNPs using EDC and NHS as described in step 1.
-
Dissolve Doxorubicin-Amine in Conjugation Buffer.
-
Add the Doxorubicin-Amine solution to the activated AuNP-Lipoamido-PEG12 dispersion.
-
Incubate for 4 hours at room temperature with gentle stirring.
-
-
Final Purification and Characterization:
-
Quench the reaction by adding the Quenching Buffer.
-
Purify the drug-loaded nanoparticles by dialysis against PBS to remove unloaded doxorubicin.
-
Characterize the final product for size, zeta potential, and drug loading efficiency.
-
Experimental Workflow
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be utilized as a hydrophilic linker to connect a cytotoxic payload to a monoclonal antibody. The carboxylic acid end can be conjugated to an amine-containing drug, while the lipoic acid end, after reduction to a dithiol, can be attached to the antibody through reaction with a maleimide group previously introduced onto the antibody surface. The PEG linker enhances the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile.[1]
Quantitative Data Summary
| ADC Component | Parameter | Value |
| Antibody | Concentration | 5 mg/mL |
| Linker-Payload | Molar excess over antibody | 5-10 fold |
| Final ADC | Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Purity (by SEC-HPLC) | >95% | |
| Aggregation | <2% |
Illustrative data for a typical ADC preparation.
Experimental Protocol: ADC Synthesis
Materials:
-
Monoclonal Antibody (mAb)
-
This compound
-
Cytotoxic Drug with an amine group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized crosslinker
-
EDC/NHS
-
Reaction and Purification Buffers
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate free thiol groups.
-
-
Linker-Payload Synthesis:
-
Conjugate the amine-containing cytotoxic drug to the carboxylic acid of this compound using EDC/NHS chemistry.
-
-
Conjugation to Antibody:
-
React the thiol groups on the reduced antibody with a maleimide-functionalized crosslinker.
-
Reduce the disulfide bond of the lipoic acid on the linker-payload construct to generate two free thiol groups.
-
React the resulting dithiol-linker-payload with the maleimide-activated antibody.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
-
Logical Workflow for ADC Synthesis
Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a component of the linker. The defined length of the PEG chain is crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.[2][3]
Quantitative Data Summary
| PROTAC Parameter | Value |
| Target Protein Ligand Affinity (Kd) | 100 nM |
| E3 Ligase Ligand Affinity (Kd) | 50 nM |
| PROTAC DC50 (Concentration for 50% degradation) | 10 nM |
| Dmax (Maximum degradation) | >90% |
Illustrative data for a potent PROTAC.
Experimental Protocol: PROTAC Synthesis
Procedure:
-
Synthesis of Linker-E3 Ligase Ligand:
-
Conjugate the carboxylic acid of this compound to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) using standard peptide coupling chemistry (e.g., HATU, DIPEA).
-
-
Reduction of Lipoic Acid:
-
Reduce the disulfide bond of the lipoic acid on the linker-E3 ligase ligand construct.
-
-
Conjugation to Target Protein Ligand:
-
React the resulting dithiol with a maleimide-functionalized ligand for the target protein of interest.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
-
PROTAC Development Workflow
Signaling Pathway: Integrin αvβ3-Mediated Signaling
Targeted therapeutics developed using this compound functionalized nanoparticles can be designed to interact with specific cell surface receptors. A relevant example is the targeting of integrin αvβ3, which is overexpressed on tumor endothelial cells and some tumor cells. Inhibition of integrin αvβ3 signaling can disrupt angiogenesis and tumor growth.
Disclaimer: The provided protocols and data are for illustrative purposes and should be optimized for specific applications. All research should be conducted in accordance with institutional and national guidelines.
References
Application Note and Protocol: Covalent Attachment of Lipoamido-PEG12-acid to Liposomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent attachment of Lipoamido-PEG12-acid to the surface of pre-formed liposomes. This procedure is essential for researchers developing long-circulating nanocarriers for targeted drug delivery. The protocol first describes the formation of amine-functionalized liposomes using the thin-film hydration method. Subsequently, it details the two-step carbodiimide coupling chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimde (sulfo-NHS), to conjugate the terminal carboxylic acid of this compound to the primary amine groups on the liposome surface. This method ensures the stable, covalent linkage of the polyethylene glycol (PEG) chains, which is critical for enhancing systemic circulation time and reducing non-specific uptake. This document also provides guidelines for the characterization of the resulting PEGylated liposomes.
Principle of the Method
The surface modification of liposomes with this compound is achieved through a two-stage process. The first stage involves the preparation of liposomes that have primary amine groups available on their surface. This is typically accomplished by including a lipid with an amine headgroup, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine), in the lipid formulation during the thin-film hydration process.
The second stage is the covalent conjugation of the this compound to these amine-functionalized liposomes. This is achieved using carbodiimide chemistry. EDC and sulfo-NHS are used to activate the terminal carboxylic acid group of the this compound, converting it into a more stable and amine-reactive sulfo-NHS ester. This activated PEG derivative then readily reacts with the primary amines on the liposome surface, forming a stable amide bond and resulting in the desired PEGylated liposome.[1][2] The lipoamido group at the other end of the PEG chain can serve as an anchor or for further functionalization.
Experimental Workflow
Materials and Equipment
Lipids and Reagents:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-Amine)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Chloroform
-
Methanol
-
MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydroxylamine solution
-
Deionized water
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
Analytical balance
-
Glassware (round-bottom flasks, vials, etc.)
-
Magnetic stirrer and stir bars
-
Size exclusion chromatography columns (e.g., Sephadex G-50)
Experimental Protocols
1. Preparation of Amine-Functionalized Liposomes
This protocol is based on the thin-film hydration method.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-Amine in chloroform. A typical molar ratio is 52:45:3.[3]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc of DSPC is ~55°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and gently rotating it. The final lipid concentration is typically in the range of 10-20 mM.
-
Incubate the mixture at a temperature above the Tc of the lipids for 1 hour with intermittent gentle agitation to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. Ensure the extrusion is performed at a temperature above the lipid Tc.
-
The resulting solution contains unilamellar, amine-functionalized liposomes.
-
2. Conjugation of this compound to Amine-Functionalized Liposomes
This protocol utilizes a two-step EDC/sulfo-NHS coupling reaction.
-
Activation of this compound:
-
Dissolve this compound in MES buffer (pH 6.0). The use of a non-amine, non-carboxylate buffer like MES is crucial as it does not compete in the reaction.[1]
-
Prepare fresh solutions of EDC and sulfo-NHS in cold MES buffer immediately before use.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the this compound solution.[4] The molar amount of this compound should be in excess relative to the available amine groups on the liposomes.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Liposomes:
-
Add the amine-functionalized liposome suspension to the activated this compound mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amines on the liposome surface.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of hydroxylamine or another amine-containing buffer to consume any unreacted sulfo-NHS esters.
-
Purify the PEGylated liposomes from unreacted PEG, EDC, sulfo-NHS, and byproducts using size exclusion chromatography (e.g., with a Sephadex G-50 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The liposomes will elute in the void volume.
-
3. Characterization of PEGylated Liposomes
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes before and after PEGylation. A successful PEGylation should result in a shift of the zeta potential towards neutrality.
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their size, shape, and lamellarity.
-
PEGylation Efficiency: The density of PEG on the liposome surface can be quantified using techniques such as 1H NMR or by employing fluorescence-based single liposome assays.[5][6]
Typical Results and Data Presentation
The following table summarizes typical physicochemical properties of liposomes before and after PEGylation. The exact values will depend on the specific lipid composition and preparation method.
| Parameter | Before PEGylation (Amine-functionalized) | After PEGylation (this compound) |
| Mean Diameter (nm) | 110 - 140 | 120 - 160 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | +5 to +20 | -5 to +5 (near neutral) |
| PEG Density (mol%) | N/A | 1 - 10 |
Signaling Pathway and Mechanism of Action
A primary rationale for PEGylating liposomes is to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
The EPR effect is a phenomenon where nanoparticles, such as PEGylated liposomes, accumulate in tumor tissue to a greater extent than in normal tissues.[7] This is due to two main factors:
-
Enhanced Permeability: The blood vessels that supply tumors are often poorly formed and have gaps or "fenestrations" between the endothelial cells, making them "leaky." This allows nanoparticles to pass from the bloodstream into the tumor tissue.
-
Enhanced Retention: Tumors typically have poor lymphatic drainage, which means that once the nanoparticles have entered the tumor tissue, they are cleared away much more slowly than from normal tissues.
The PEG layer on the liposome surface provides a "stealth" characteristic, reducing the binding of opsonin proteins from the blood. This prevents recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen, thereby prolonging the circulation time of the liposomes and increasing the probability of them reaching the tumor site.[7]
References
- 1. encapsula.com [encapsula.com]
- 2. encapsula.com [encapsula.com]
- 3. Transferrin-Functionalized Liposomes for the Delivery of Gallic Acid: A Therapeutic Approach for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. Surface-grafted polyethylene glycol conformation impacts the transport of PEG-functionalized liposomes through a tumour extracellular matrix model - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13438J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lipoamido-PEG12-acid Conjugation
Welcome to the technical support center for Lipoamido-PEG12-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to conjugation experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound is a molecule with a lipoic acid group and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation step converts the carboxylic acid into a more reactive NHS ester. The NHS ester then readily reacts with primary amine groups (-NH2) on your target molecule (e.g., proteins, peptides) to form a stable amide bond.[1][2] The lipoic acid portion contains a disulfide bond which can be used for binding to metallic surfaces.[2]
Q2: My conjugation efficiency is very low. What are the most common causes?
A2: Low conjugation efficiency is a frequent issue. The primary culprits are often related to reaction conditions, reagent quality, or the properties of your target molecule. Key factors include incorrect buffer pH, the presence of competing nucleophiles in your buffer, hydrolysis of EDC and the NHS-ester intermediate, and inactive reagents due to improper storage.[3][4]
Q3: What is the optimal pH for the conjugation reaction?
A3: A two-step pH process is highly recommended for optimal results.[4]
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[4][5][6]
-
Coupling Step: The reaction of the activated NHS-ester with a primary amine on your target molecule is most efficient at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5.[4][5][6] A pH of 7.2-7.5 is often a good starting point.[5][6] This is because the primary amine needs to be unprotonated to act as an effective nucleophile.[4]
Q4: Which buffers should I use and which should I avoid?
A4: The choice of buffer is critical.
-
For the activation step (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is a highly recommended choice.[4]
-
For the coupling step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer are suitable.[4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[4] These buffers will compete with your target molecule for reaction with the activated this compound, which will significantly reduce your conjugation efficiency.[4]
Q5: How should I handle and store this compound, EDC, and NHS?
A5: Proper handling and storage are crucial for maintaining reagent activity.
-
This compound: Should be stored at -20°C.[1]
-
EDC and NHS: These reagents are highly sensitive to moisture.[3] They should be stored in a desiccator at -20°C.[3] It is important to allow the vials to equilibrate to room temperature before opening to prevent condensation from forming on the reagents.[3] It is best to prepare solutions of EDC and NHS immediately before use and discard any unused solution.[3]
Q6: How can I determine the efficiency of my conjugation reaction?
A6: Several methods can be used to assess conjugation efficiency:
-
SDS-PAGE: A simple and common method. PEGylated proteins will show a shift in molecular weight, appearing as a higher band on the gel compared to the unmodified protein.
-
Size-Exclusion Chromatography (SEC-HPLC): This technique can separate the PEGylated conjugate from the unreacted protein and free PEG linker.[7][8]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG molecules attached to each protein.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inappropriate Buffer | Use a non-amine, non-carboxylate buffer like MES for the activation step (pH 4.5-6.0) and an amine-free buffer like PBS for the coupling step (pH 7.0-8.5).[4] Avoid buffers containing Tris or glycine.[4] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[3] Purchase fresh reagents and store them properly in a desiccator at -20°C.[3] Allow reagents to warm to room temperature before opening to prevent condensation.[3] Prepare solutions immediately before use.[3] | |
| Hydrolysis of Intermediates | The EDC and NHS-ester are susceptible to hydrolysis.[3] Perform the reaction as quickly as possible after reagent addition. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. | |
| Precipitation During Reaction | Protein Aggregation | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary. |
| High EDC Concentration | If you are using a large molar excess of EDC and observe precipitation, try reducing the concentration.[3] | |
| Heterogeneous Product | Multiple Reactive Sites | Proteins often have multiple primary amines (lysine residues and the N-terminus). To achieve a more homogeneous product, you may need to optimize the molar ratio of the PEG linker to your protein. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.[5]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.[4] For example, prepare 10 mg/mL solutions.[4] EDC solutions are not stable and should be used promptly.[4]
-
-
Activation of this compound (pH 5.0-6.0):
-
Dissolve the this compound in Activation Buffer.
-
Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over the PEG-acid is a common starting point.[4]
-
Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[4]
-
Incubate the reaction for 15-30 minutes at room temperature.[4][5]
-
-
Coupling to the Target Protein (pH 7.2-7.5):
-
Optional but Recommended: To prevent side reactions, remove excess EDC and NHS via dialysis or desalting column against the Coupling Buffer.
-
If the desalting step was skipped, raise the pH of the activated this compound solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.[5]
-
Immediately add the activated this compound solution to your protein solution (typically 1-10 mg/mL).[10] The molar ratio of the PEG linker to the target molecule should be optimized based on the desired degree of labeling. A 20-fold molar excess is a common starting point for antibodies.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[10]
-
-
Storage:
-
Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.
-
Visualizations
References
- 1. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 2. Lipoamido-PEG8-acid, 1334172-70-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
challenges in forming stable self-assembled monolayers with Lipoamido-PEG12-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoamido-PEG12-acid to form stable self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation of SAMs with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is there poor or inconsistent surface coverage of the this compound SAM on my gold substrate?
A1: Poor or inconsistent surface coverage can stem from several factors related to substrate preparation, solution conditions, and the assembly process.
-
Substrate Contamination: The gold surface must be exceptionally clean for a uniform SAM to form. Organic residues or other contaminants can inhibit the self-assembly process.
-
Solution Impurities: The solvent and the this compound should be of high purity. Contaminants in the solution can co-adsorb onto the gold surface, disrupting the SAM formation.
-
Inadequate Incubation Time: While self-assembly can be rapid, achieving a well-ordered and densely packed monolayer often requires sufficient incubation time.[1]
-
Suboptimal Concentration: The concentration of the this compound solution can influence the quality of the SAM. A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of multilayers or aggregates on the surface.
Troubleshooting Steps:
-
Thoroughly Clean the Gold Substrate: Employ a rigorous cleaning protocol. Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is effective but must be handled with extreme caution. Alternatively, UV/ozone treatment can be used to remove organic contaminants.
-
Use High-Purity Reagents and Solvents: Utilize high-performance liquid chromatography (HPLC) grade solvents and ensure the this compound is of high purity.
-
Optimize Incubation Time: Experiment with longer incubation times, ranging from 24 to 48 hours, to allow for the formation of a more ordered monolayer.[1]
-
Vary the Concentration: Test a range of concentrations, typically from 1 to 5 mM, to find the optimal condition for your specific application.[1]
-
Control the Environment: Work in a clean environment, such as a laminar flow hood, to minimize contamination from airborne particles.[1]
Q2: My this compound SAM shows poor stability and degrades over time. What could be the cause?
A2: The stability of a SAM is influenced by the strength of the gold-sulfur bond, the packing density of the monolayer, and the surrounding environment.
-
Oxidation of the Gold-Sulfur Bond: The bond between the sulfur atoms of the lipoic acid and the gold surface can be susceptible to oxidation, leading to desorption of the molecules.
-
Disordered Monolayer: A poorly packed or disordered monolayer will have more defects, making it more susceptible to degradation and penetration by solvent molecules or other species. The bulky PEG chain of this compound can sometimes hinder the formation of a tightly packed monolayer.
-
Harsh Environmental Conditions: Exposure to certain chemicals, extreme pH, or elevated temperatures can accelerate the degradation of the SAM.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: During SAM formation and storage, it is beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to reduce the risk of oxidation.[1]
-
Optimize Packing Density: As mentioned previously, optimizing concentration and incubation time can lead to a more densely packed and stable SAM.
-
Consider Solvent Choice: The choice of solvent for SAM formation can impact the final monolayer structure. Ethanol is commonly used for alkanethiols.[1]
-
Post-Assembly Rinsing: Thoroughly rinse the substrate with fresh solvent after SAM formation to remove any loosely bound molecules.
-
Proper Storage: Store the SAM-coated substrates in a clean, dry, and inert environment to prolong their stability.
Q3: I am having trouble with the subsequent functionalization of the terminal carboxylic acid group of the this compound. Why is the reaction inefficient?
A3: Inefficient functionalization of the terminal carboxylic acid can be due to issues with the activation step, steric hindrance, or the pH of the reaction buffer.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid group typically needs to be activated, for example, using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to react efficiently with amine-containing molecules.
-
Steric Hindrance: The PEG12 chain provides a spacer, but in some cases, the packing of the SAM might still lead to steric hindrance, limiting the accessibility of the carboxylic acid groups.
-
Inappropriate pH: The pH of the buffer used for the coupling reaction is crucial. For EDC/NHS chemistry, a slightly acidic to neutral pH (around 6.0-7.5) is generally optimal for the reaction with primary amines.
Troubleshooting Steps:
-
Optimize Activation Conditions: Ensure you are using fresh EDC and NHS solutions and optimize their concentrations and the reaction time.
-
Adjust the pH: Carefully control the pH of your reaction buffer to ensure it is within the optimal range for the coupling chemistry you are using. Do not use buffers containing primary amines, such as Tris, as they will compete in the reaction.[2]
-
Consider a Longer PEG Spacer: If steric hindrance is a persistent issue, using a similar molecule with a longer PEG chain (e.g., Lipoamido-PEG24-acid) could improve the accessibility of the terminal functional group.
-
Characterize the Surface: Use surface characterization techniques like X-ray photoelectron spectroscopy (XPS) or contact angle measurements to confirm the presence and accessibility of the carboxylic acid groups before proceeding with the functionalization step.
Frequently Asked Questions (FAQs)
Q1: What is the role of the lipoic acid group in this compound?
A1: The lipoic acid moiety contains a disulfide bond within a five-membered ring. This disulfide can cleave and form two thiol groups that strongly adsorb to gold surfaces, anchoring the molecule to the substrate to form a self-assembled monolayer.[3]
Q2: How does the PEG12 chain affect the properties of the SAM?
A2: The polyethylene glycol (PEG) chain is hydrophilic and provides a spacer between the gold surface and the terminal carboxylic acid group. This PEG spacer helps to reduce non-specific protein adsorption and improves the biocompatibility of the surface.[4][5] The length of the PEG chain can influence the packing density and ordering of the SAM.
Q3: What is the purpose of the terminal carboxylic acid group?
A3: The terminal carboxylic acid group provides a versatile functional handle for the covalent attachment of other molecules, such as proteins, peptides, or small molecule drugs, through standard bioconjugation chemistries like amide bond formation.[3]
Q4: What is the recommended solvent for dissolving this compound for SAM formation?
A4: High-purity ethanol is a commonly recommended solvent for forming thiol-based SAMs on gold.[1] However, due to the PEG chain, this compound has good water solubility, so aqueous buffers can also be considered depending on the specific application.
Q5: How can I confirm the successful formation of a this compound SAM?
A5: Several surface-sensitive techniques can be used to characterize the SAM:
-
Contact Angle Goniometry: A successful SAM formation will alter the hydrophilicity of the gold surface, which can be measured by a change in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of sulfur, carbon, and oxygen from the this compound.
-
Ellipsometry: This technique can be used to measure the thickness of the formed monolayer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface and can be used to assess the uniformity of the SAM.
Quantitative Data Summary
Table 1: Influence of Incubation Time on SAM Quality
| Incubation Time (hours) | Expected Outcome |
| < 1 | Initial adsorption, likely disordered monolayer |
| 1 - 12 | Monolayer formation with some ordering |
| 24 - 48 | Well-ordered, densely packed monolayer[1] |
Table 2: Typical Concentration Range for SAM Formation
| Concentration (mM) | Potential Outcome |
| < 0.1 | Incomplete surface coverage |
| 1 - 5 | Optimal range for forming a complete monolayer[1] |
| > 10 | Risk of multilayer formation or aggregation |
Experimental Protocols
Protocol 1: Cleaning of Gold Substrates
-
Immerse the gold-coated substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Leave the substrates in the solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them copiously with deionized water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Protocol 2: Formation of this compound SAM
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Place the freshly cleaned gold substrates in a clean container.
-
Immerse the substrates in the this compound solution.
-
To minimize oxidation, purge the container with an inert gas (e.g., nitrogen or argon) and seal it.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.[1]
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
Store the SAM-coated substrates in a clean and dry environment.
Protocol 3: Activation and Functionalization of Terminal Carboxylic Acid
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Immerse the this compound SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Rinse the substrate with the reaction buffer to remove excess EDC and NHS.
-
Immediately immerse the activated substrate in a solution containing the amine-functionalized molecule of interest (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with buffer to remove any unbound molecules.
-
Dry the functionalized substrate under a stream of dry nitrogen.
Visualizations
Caption: Experimental workflow for forming and functionalizing a this compound SAM.
Caption: Troubleshooting logic for poor quality this compound SAMs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. confluore.com [confluore.com]
- 3. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 4. Chain-length dependence of the protein and cell resistance of oligo(ethylene glycol)-terminated self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoamido-PEG-acid | AxisPharm [axispharm.com]
improving the stability of Lipoamido-PEG12-acid in solution
Welcome to the technical support center for Lipoamido-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional crosslinker. It consists of three key components:
-
Lipoamido group: Derived from lipoic acid, it contains a reactive disulfide bond within a five-membered ring. This group can be used for conjugation to gold surfaces or can undergo reduction to form two thiol groups.
-
PEG12 spacer: A polyethylene glycol spacer with 12 ethylene glycol units. This hydrophilic spacer increases the solubility of the molecule in aqueous solutions and provides a flexible linker between the conjugated molecules.
-
Terminal carboxylic acid: This group can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two primary degradation pathways for this compound are:
-
Hydrolysis of the amide bond: The amide linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the lipoamido-PEG12 moiety from the conjugated molecule.
-
Reduction or oxidation of the disulfide bond: The disulfide bond in the lipoic acid group can be cleaved under reducing conditions or be susceptible to oxidation. It is also sensitive to UV light, which can cause homolytic cleavage of the S-S bond.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound as a solid at -20°C. If you need to prepare a stock solution, it is advisable to dissolve it in an anhydrous organic solvent such as DMSO or DMF and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the solution can significantly impact the stability of this compound.
-
Acidic conditions (pH < 7): Can accelerate the hydrolysis of the amide bond.
-
Basic conditions (pH > 7): Can also promote amide bond hydrolysis. Disulfide bond formation from free thiols is generally favored at a slightly basic pH (~8).
-
Neutral conditions (pH ~7): Generally, offer the best stability for the amide bond.
Q5: Is this compound sensitive to light?
A5: Yes, the lipoic acid moiety of the molecule is sensitive to UV irradiation. Exposure to UV light can lead to the cleavage of the disulfide bond and the formation of various degradation products. Therefore, it is recommended to protect solutions containing this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect pH of reaction buffer | For conjugation to primary amines, maintain the pH of the reaction buffer between 7.2 and 8.0 for optimal NHS-ester chemistry. |
| Presence of primary amines in the buffer | Avoid using buffers containing primary amines (e.g., Tris) as they will compete with the target molecule for reaction with the activated carboxylic acid. Use phosphate-buffered saline (PBS) or HEPES buffer instead. |
| Steric hindrance | If conjugating to a large biomolecule, steric hindrance may be an issue. Consider using a longer PEG linker if possible. |
| Inactive target molecule | Ensure that the primary amine on your target molecule is accessible and reactive. |
Issue 2: Instability of the Conjugate in Solution
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis of the amide bond | Store the conjugate at an appropriate pH, generally close to neutral (pH 7.0-7.4), and at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid strongly acidic or basic conditions. |
| Cleavage of the disulfide bond | If the integrity of the disulfide bond is crucial, avoid the presence of reducing agents in the solution. Protect the solution from light to prevent photodegradation. |
| Oxidation of the molecule | For applications where the lipoic acid moiety's redox state is important, consider de-gassing solutions and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
| Condition | Effect on Amide Bond Stability | Effect on Disulfide Bond Stability |
| Low pH (< 6) | Increased rate of hydrolysis | Generally stable |
| Neutral pH (7-7.5) | Most stable | Generally stable, but can be reduced by thiols |
| High pH (> 8) | Increased rate of hydrolysis | Susceptible to cleavage, especially with thiols |
| Elevated Temperature | Increased rate of hydrolysis | Increased rate of degradation |
| UV Light Exposure | No direct effect | Prone to cleavage (photodegradation) |
| Presence of Reducing Agents | No direct effect | Prone to reduction to free thiols |
Experimental Protocols
Protocol for Assessing the Stability of this compound by RP-HPLC
This protocol provides a general method to monitor the degradation of this compound under different conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Buffers of desired pH (e.g., citrate, phosphate, borate)
-
Reversed-phase C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare stability samples: Dilute the stock solution into the desired aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL. Prepare a control sample in a neutral, non-degrading solvent.
-
Incubate samples: Store the samples under the desired conditions (e.g., different temperatures, protected from or exposed to light).
-
Analyze samples by RP-HPLC:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an equal volume of each sample into the HPLC system.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.5) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 330 nm (for the lipoic acid moiety).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound in solution.
Technical Support Center: Purification of Lipoamido-PEG12-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted Lipoamido-PEG12-acid following a conjugation reaction. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my conjugation reaction?
A1: Residual unreacted this compound can interfere with downstream applications by competing for binding sites, causing inaccurate characterization (e.g., mass spectrometry), and potentially leading to undesired side effects in biological assays. Pure conjugates are essential for reproducible and reliable experimental results.
Q2: What are the primary methods for removing small, unreacted PEG reagents like this compound?
A2: The most common and effective methods for removing low molecular weight PEG reagents include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Dialysis/Diafiltration. The choice of method depends on the properties of your conjugate, the scale of your purification, and the required final purity.
Q3: My conjugate appears as a smear on an SDS-PAGE gel after purification. What could be the cause?
A3: A smear on an SDS-PAGE gel often indicates heterogeneity in the number of PEG molecules attached to your protein or biomolecule.[1] This variability in PEGylation can result in a range of molecular weights, leading to a smeared appearance rather than a distinct band.[1] Running appropriate controls, such as the unconjugated protein and the PEG reagent alone, can help diagnose the issue.[1] Optimizing the conjugation reaction conditions or employing a high-resolution purification method like HIC may be necessary to isolate specific conjugate species.
Q4: How can I confirm that the unreacted this compound has been successfully removed?
A4: Techniques such as High-Performance Liquid Chromatography (HPLC), particularly with a detector suitable for PEG analysis like a charged aerosol detector, can be used to quantify the amount of residual unreacted PEG.[2] Mass spectrometry can also be employed to analyze the purity of the final conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High backpressure during chromatography (SEC or HIC) | Clogged column frit or tubing; Precipitated sample; Sample too viscous.[3] | Filter your sample and buffers before loading.[3] Ensure the sample is fully dissolved and consider diluting if it is too viscous.[3] For HIC, ensure the salt concentration in your sample does not cause precipitation.[4] |
| Poor separation of conjugate from unreacted PEG | Inappropriate column choice for SEC (pore size too large); Suboptimal gradient in HIC. | For SEC, select a column with a fractionation range suitable for separating your conjugate from the low molecular weight this compound (~806 Da). For HIC, optimize the salt gradient to achieve better resolution between the more hydrophobic conjugate and the less retained unreacted PEG. |
| Low yield of the purified conjugate | Conjugate is lost during dialysis due to a large membrane pore size; Non-optimal elution conditions in chromatography; Protein precipitation on the column. | For dialysis, use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the unreacted PEG to pass through. For chromatography, optimize your elution buffer (e.g., salt concentration, pH) to ensure complete elution of your conjugate.[5] If precipitation is suspected, consider adding solubilizing agents to your buffers.[5] |
| Unreacted PEG still present after dialysis | Dialysis was not performed for a sufficient duration; The volume of the dialysis buffer was too small. | Increase the dialysis time and perform multiple buffer changes to maintain a high concentration gradient.[6] The volume of the dialysis buffer should be at least 100 times the volume of your sample for efficient removal of small molecules.[6] |
Comparison of Purification Methods
The following table summarizes the effectiveness of common purification techniques for the removal of unreacted this compound.
| Method | Principle | Efficiency for Low MW PEG Removal | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | High | Efficiently separates the large conjugate from the small, unreacted PEG.[][8] Can also remove other small molecule by-products.[] | Can lead to sample dilution.[9] Resolution may be limited for conjugates close in size to the unreacted PEG. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[10][11] | Moderate to High | Can separate based on the degree of PEGylation.[12] Operates under non-denaturing conditions.[11] | Requires method development to optimize salt concentrations for binding and elution.[13] May have lower capacity compared to other methods.[] |
| Dialysis / Diafiltration | Separation based on a semi-permeable membrane. | Moderate | Simple to perform and cost-effective for buffer exchange and removal of small molecules.[] | Can be a slow process.[6] May not achieve complete removal, requiring a balance between purity and yield.[8] Risk of sample loss if the membrane MWCO is not chosen carefully. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. | High | Provides high-resolution separation.[] | Often requires denaturing conditions (organic solvents), which may not be suitable for all biomolecules.[] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed for the efficient removal of unreacted this compound from a protein conjugate.
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your conjugate from small molecules (~806 Da). A column with a range of approximately 1-100 kDa would be suitable.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your conjugate and downstream applications (e.g., Phosphate Buffered Saline, pH 7.4). Filter the buffer through a 0.22 µm filter to remove any particulates.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the filtered mobile phase at a flow rate recommended by the column manufacturer.
-
Sample Preparation: Centrifuge your conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the filtered sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[14] Elute the sample isocratically with the mobile phase.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugate will elute first, followed by the smaller, unreacted this compound. Monitor the elution profile using UV absorbance at 280 nm for the protein and potentially a refractive index detector for the PEG if available.
-
Analysis: Analyze the collected fractions using SDS-PAGE or HPLC to identify the fractions containing the pure conjugate. Pool the desired fractions.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
This protocol is for the purification of a bioconjugate based on the increased hydrophobicity imparted by the lipoamido group.
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl ligands).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer, for example, 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Elution Buffer (Buffer B): A low salt or no salt buffer, for example, 50 mM sodium phosphate, pH 7.0.
-
Filter both buffers through a 0.22 µm filter.
-
-
Column Packing and Equilibration: Pack the HIC resin into a suitable column and equilibrate with 5-10 column volumes of Binding Buffer.[4]
-
Sample Preparation: Adjust the salt concentration of your conjugation reaction mixture to match that of the Binding Buffer by adding a concentrated salt solution. This promotes binding to the resin.
-
Sample Loading: Load the salt-adjusted sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound material, including some of the unreacted, less hydrophobic PEG reagent.
-
Elution: Elute the bound conjugate by applying a decreasing salt gradient, typically from 100% Buffer A to 100% Buffer B over several column volumes. The more hydrophobic conjugate will elute as the salt concentration decreases.
-
Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE or HPLC to identify those containing the purified conjugate. Pool the relevant fractions and desalt if necessary using dialysis or a desalting column.
Visualizations
Caption: General workflow for the purification of bioconjugates.
References
- 1. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Hydrophobic Interaction Chromatography Setup [sigmaaldrich.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. waters.com [waters.com]
- 14. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Overcoming Steric Hindrance from PEG12 Chains in Bioconjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance from polyethylene glycol (PEG) chains, specifically focusing on PEG12, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of a PEG12 bioconjugation reaction?
A1: Steric hindrance is a phenomenon where the size and three-dimensional shape of a molecule obstruct a chemical reaction.[1][2][3][4] In the context of bioconjugation, the flexible PEG12 chain can physically block the reactive functional groups on a molecule, preventing them from accessing their intended targets.[1] While PEG linkers are often used to create space between two large molecules, the PEG chain itself can become the source of this hindrance, especially in crowded molecular environments.[1][5]
Q2: How does the length of a PEG linker, such as PEG12, influence steric hindrance and reaction efficiency?
A2: The length of the PEG linker is a critical factor that balances properties like hydrophilicity and steric hindrance.[1][6]
-
Shorter chains (e.g., PEG4 to PEG12): These are often used for compact labeling.[7] They provide some spacing but may not be sufficient to prevent steric clashes if the conjugated molecules are large, potentially leading to reduced biological activity.[1]
-
Longer chains (e.g., PEG12 and longer): These are beneficial for improving the solubility and circulation time of a molecule.[6][7] However, an excessively long PEG chain can wrap around the biomolecule or interfere with the binding of the final conjugate to its biological target, which can negatively affect reaction kinetics.[1][6] The flexible nature of the PEG chain allows it to form a hydrated layer that acts as a steric shield.[8]
Q3: Can the PEG12 chain reduce the biological activity of my protein or antibody after conjugation?
A3: Yes, this is a known challenge referred to as the "PEG dilemma".[5][9] The PEG chain, including a PEG12 linker, can create a "steric shield" that masks the active or binding sites of a protein.[8] This shielding effect can interfere with the interaction between the protein and its target receptor or substrate, leading to a substantial loss of bioactivity.[8][10] The degree of activity loss often depends on the PEG chain length and where it is attached on the protein.[8]
Q4: What are the primary strategies to overcome steric hindrance caused by PEG chains?
A4: Several strategies can be employed to mitigate steric hindrance:
-
Optimize PEG Linker Length: The choice of linker length is a trade-off. While longer chains improve pharmacokinetics, shorter linkers may reduce steric hindrance at the target site.[6] An optimal length depends on the specific application.[6]
-
Site-Specific Conjugation: Attaching the PEG chain at a site distant from the molecule's active or binding region can preserve its function.[11] This is a key principle of "second-generation PEGylation".[12]
-
Use of Cleavable Linkers: Incorporating a cleavable linker (e.g., disulfide or pH-sensitive bond) allows the PEG chain to be detached once it reaches the target microenvironment (e.g., inside a cell).[5] This "de-shielding" restores the molecule's activity at the site of action.[5]
-
Control Reaction Conditions: Optimizing pH, temperature, and reactant molar ratios can improve conjugation efficiency and reduce non-specific modifications that might contribute to steric hindrance.[13][14] For example, controlling the pH can help target specific amino groups, like the N-terminus, over lysine residues.[12]
Troubleshooting Guide for PEG12 Conjugation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield or Incomplete Conjugation | Steric Hindrance: The PEG12 chain is physically blocking reactive sites on the biomolecule.[1] | Optimize Linker Chemistry: Consider using a different reactive group that is less susceptible to hindrance.[7] Change Conjugation Site: If possible, move the conjugation site away from crowded regions of the molecule.[8] Adjust Molar Ratio: Increase the molar excess of the PEG12 reagent to drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition is not ideal for the chosen chemistry (e.g., NHS ester, maleimide).[1][13] | Optimize pH: For NHS ester reactions with amines, use a pH of 7-8.5.[13] For maleimide reactions with thiols, maintain a pH of 6.5-7.5 to ensure specificity.[15] Adjust Temperature/Time: Most reactions proceed well at room temperature for 1-2 hours or overnight at 4°C.[1] | |
| Oxidized Thiols (for Maleimide Chemistry): Cysteine residues have formed disulfide bonds and are not available to react.[1] | Reduce the Biomolecule: Pre-treat your protein with a reducing agent like TCEP or DTT. Crucially, you must remove the reducing agent before adding the maleimide-PEG reagent.[1] | |
| Reduced Biological Activity of Final Conjugate | PEG Shielding of Active Site: The PEG12 chain is sterically blocking the active or binding site of the biomolecule.[8][10] | Use a Shorter Linker: Test a shorter PEG linker (e.g., PEG4, PEG8) to reduce the shielding effect.[6] Site-Directed PEGylation: Use enzymatic or chemical methods to attach the PEG linker to a specific site away from the functional domain.[11][16] Introduce a Cleavable Linker: Design the conjugate with a linker that breaks under specific physiological conditions to unmask the active site.[5] |
| Conformational Change: The conjugation process itself has altered the protein's native structure.[1] | Characterize Conjugate Structure: Use techniques like Circular Dichroism (CD) spectroscopy to check for changes in secondary and tertiary structure.[1] Milder Reaction Conditions: Perform the conjugation at a lower temperature to minimize the risk of denaturation.[1] | |
| Difficulty in Purifying the PEGylated Product | Heterogeneous Mixture: The reaction has produced a mix of unreacted materials, mono-PEGylated, and multi-PEGylated products due to random conjugation.[13] | Optimize Stoichiometry: Carefully control the molar ratio of the PEG reagent to the biomolecule to favor mono-conjugation.[13] Purification Strategy: Use size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate species based on size and charge differences.[1][17] |
Quantitative Data Summary
The length of a PEG linker significantly impacts key performance parameters. The table below summarizes general trends observed with increasing PEG linker length.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity.[6] |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs circulation time. A non-PEGylated probe had a half-life of 5.4 min, which was significantly increased with PEG linkers.[6] |
| Steric Hindrance | Low | Moderate | High | Longer PEG chains can create a steric barrier, potentially hindering interactions with target receptors or affecting reaction kinetics.[5][6][9] |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While longer circulation can improve tumor accumulation, excessively long linkers might sterically hinder binding to the target.[6] |
Visualizations
Logical Workflow for PEG Linker Selection
Caption: Decision workflow for selecting an appropriate PEG linker length.
Conceptual Diagram of Steric Hindrance
Caption: PEG12 chain sterically hindering protein-receptor binding.
Experimental Protocols
Protocol 1: General Protein PEGylation via NHS Ester Chemistry
This protocol outlines a general procedure for conjugating an amine-reactive PEG12-NHS ester to a protein, such as Bovine Serum Albumin (BSA).[1][10]
Materials:
-
Protein (e.g., BSA)
-
PEG12-NHS Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.5-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare PEG Reagent: Immediately before starting the reaction, dissolve the PEG12-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG12-NHS ester to the protein solution. Mix gently by pipetting or brief vortexing.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may need to be determined empirically.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[1] This step consumes any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts.
-
Size Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Dialysis: Dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) membrane.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to confirm successful PEGylation by observing a shift in molecular weight.[10]
Materials:
-
Unmodified (native) protein sample
-
Crude PEGylation reaction mixture
-
Purified PEGylated protein fractions
-
SDS-PAGE precast gels (e.g., 4-12% gradient gel)
-
SDS-PAGE running buffer
-
Protein loading buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Molecular weight markers
-
Coomassie Brilliant Blue or other suitable protein stain
-
Destaining solution
Procedure:
-
Sample Preparation: Mix a small aliquot of each sample (native protein, crude reaction, purified fractions) with the protein loading buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the prepared samples and molecular weight markers into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue for approximately 1 hour.
-
Destaining: Transfer the gel to the destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the bands. A successful PEGylation will result in a distinct band (or smear, for polydisperse PEGs) at a higher molecular weight for the PEGylated protein compared to the sharp band of the native, unmodified protein.[10] The crude reaction lane may show both bands.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. scielo.br [scielo.br]
- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 16. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
optimizing the molar ratio of Lipoamido-PEG12-acid for surface coating
Welcome to the technical support center for Lipoamido-PEG12-acid. This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to optimize the use of this compound for surface coating applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker. It features a lipoic acid group containing a disulfide bond, which has a high affinity for gold surfaces.[1][2] On the other end, it has a terminal carboxylic acid (-COOH) group.[3] The PEG12 (polyethylene glycol) spacer increases the molecule's hydrophilicity. Its primary applications are:
-
Coating Gold Surfaces: Passivating and functionalizing gold nanoparticles (AuNPs) or gold films. The lipoic acid anchor provides a more stable bond compared to single thiol (-SH) linkers.[1]
-
Coating Amine-Functionalized Surfaces: The terminal carboxylic acid can be activated to covalently bind to primary amines (-NH2) on various substrates, such as liposomes containing amine-lipids, or surfaces modified with aminosilanes.[3][4]
Q2: How do I handle and store this compound?
A2: this compound is often a low-melting solid that can be difficult to weigh. It is recommended to prepare a stock solution in an anhydrous water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6] Store the reagent desiccated at -20°C.[7] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]
Q3: Why is the molar ratio of the PEG linker important for surface coating?
A3: The molar ratio, which dictates the surface grafting density, is critical for performance.[8]
-
Too Low: Insufficient surface coverage can lead to non-specific protein adsorption, nanoparticle aggregation in biological media, and reduced circulation time in vivo.[9]
-
Too High: Excessive steric hindrance from a dense PEG layer can interfere with the function of co-immobilized targeting ligands (e.g., antibodies, peptides).[8] Optimizing the ratio is key to balancing stability ("stealth" properties) and functionality.
Q4: What is EDC/NHS chemistry and why is it used for this compound?
A4: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are reagents used to activate carboxylic acids for reaction with primary amines.[10] The process involves two steps:
-
Activation: EDC reacts with the -COOH group on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[10]
-
Stabilization & Coupling: NHS is added to convert this intermediate into a more stable NHS ester. This semi-stable ester then efficiently reacts with a primary amine to form a stable amide bond.[7][10] This method is essential for covalently attaching the carboxylic acid end of the linker to amine-functionalized surfaces.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Coating Efficiency / No Reaction | Inactive Reagents: EDC and NHS are moisture-sensitive and degrade over time.[7] | Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[7] |
| Inappropriate Buffer: Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) will compete with the reaction. Phosphate buffers can also interfere with EDC reactions.[7][11][12] | Use recommended buffers: MES for the activation step (pH 4.5-6.0) and PBS or Borate buffer for the amine coupling step (pH 7.2-8.5).[7][11] | |
| Incorrect pH: The two steps of EDC/NHS chemistry have different optimal pH ranges. Performing the entire reaction at a single, non-optimal pH will reduce efficiency.[7][11] | Follow a two-step pH protocol. Activate the carboxyl groups with EDC/NHS in MES buffer at pH 5.0-6.0. Then, raise the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[5][11] | |
| Nanoparticle Aggregation During/After Coating | Insufficient PEG Concentration: The molar ratio of this compound to the nanoparticle surface area may be too low to provide sufficient steric stabilization. | Increase the molar excess of this compound in the reaction. For gold nanoparticles, a large excess (e.g., 250-fold) may be needed to displace existing ligands like citrate.[13] |
| Electrostatic Destabilization: Changes in pH or the addition of reagents can disrupt the surface charge that keeps nanoparticles dispersed before the PEG layer is fully formed.[12] | Ensure the starting nanoparticle solution is stable in the chosen reaction buffers. Perform reagent additions slowly while stirring. | |
| Hydrolysis of Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. If it hydrolyzes before reacting with the amine, the surface remains uncoated.[7] | Add the amine-containing molecule to the activated surface as quickly as possible. Avoid unnecessarily long incubation times during the activation step. | |
| Precipitation of Protein/Molecule During Conjugation | Poor Solubility: The target molecule may not be stable or soluble in the chosen reaction buffer or upon pH change.[7] | Confirm the stability of your amine-containing molecule in both the activation and coupling buffers before starting the conjugation. Consider adding a solubilizing agent if compatible with the reaction. |
| High EDC Concentration: Very high concentrations of EDC can sometimes cause protein precipitation.[7] | If using a large molar excess of EDC and observing precipitation, try reducing the concentration while ensuring it's still sufficient for activation. |
Experimental Protocols & Data
Protocol 1: Coating of Gold Surfaces (e.g., Gold Nanoparticles)
This protocol utilizes the high-affinity interaction between the lipoic acid's disulfide group and a gold surface.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in ethanol or a basic aqueous solution (pH adjusted to ~10 with NaOH to deprotonate the carboxylic acid).[13]
-
-
Ligand Exchange Reaction:
-
To a stirred aqueous solution of citrate-capped gold nanoparticles, add the this compound solution.
-
A significant molar excess of the PEG linker is typically required to drive the ligand exchange. A starting point is a 250-fold molar excess of linker relative to the estimated number of surface citrate molecules.[13]
-
Allow the reaction to stir at room temperature overnight in the dark.
-
-
Purification:
-
Remove excess, unbound linker by centrifugation. The nanoparticles will form a soft pellet.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a buffer of choice (e.g., PBS pH 7.4).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound linker.
-
-
Verification:
-
DLS: Measure the hydrodynamic diameter and zeta potential. Successful coating should result in an increased diameter and a change in zeta potential.
-
UV-Vis Spectroscopy: Confirm nanoparticle stability by observing the surface plasmon resonance peak. Aggregation would cause a redshift and broadening of this peak.[14]
-
Salt Stability Test: Assess stability by adding NaCl solution (e.g., up to 2.5 M) and monitoring for aggregation via UV-Vis spectroscopy.[2][4]
-
Protocol 2: Coating of Amine-Functionalized Surfaces via EDC/NHS Chemistry
This protocol is for covalently coupling this compound to surfaces presenting primary amines (e.g., aminosilane-coated glass, liposomes with DSPE-PEG-Amine).
Methodology:
-
Reagent & Buffer Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS (or NHS) to room temperature before opening.[7]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[5]
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer just before use.[7]
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0.[7]
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5.[7]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[10]
-
-
Activation of this compound:
-
Conjugation to Amine Surface:
-
Immediately add the activated this compound solution to your amine-functionalized surface (which should be in Coupling Buffer). A starting point is a 1.5 to 10-fold molar excess of the activated linker to the estimated number of surface amine groups.[10]
-
Note: For a two-step reaction, you can wash the surface with ice-cold Activation Buffer after the activation step to remove excess EDC/NHS before adding the amine-containing sample in Coupling Buffer.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Quenching & Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[10]
-
Purify the coated surface by washing, dialysis, or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
-
Verification:
-
XPS (X-ray Photoelectron Spectroscopy): Can confirm the presence of the amide bond and PEG on the surface.
-
Contact Angle Goniometry: Successful hydrophilic PEG coating should decrease the water contact angle.
-
Fluorescence Quantification: If the surface amine density is known, the efficiency can be estimated by reacting the remaining unreacted amines with a fluorescent probe like fluorescamine.[8]
-
Summary of Molar Ratio and Reaction Conditions
| Parameter | Coating Gold Surfaces (Ligand Exchange) | Coating Amine Surfaces (EDC/NHS Coupling) |
| This compound Molar Ratio | Start with a large excess (e.g., 250-fold) relative to surface sites.[13] | Start with 1.5 to 10-fold molar excess relative to surface amine groups.[10] |
| EDC Molar Ratio | N/A | 2 to 5-fold molar excess relative to this compound.[10] |
| NHS/Sulfo-NHS Molar Ratio | N/A | 1.2 to 2-fold molar excess relative to this compound.[10] |
| Reaction pH | Neutral to slightly basic (e.g., pH 7.4 - 10).[13] | Activation: pH 5.0-6.0. Coupling: pH 7.2-8.5.[7][11] |
| Reaction Time | Overnight at room temperature.[13] | Activation: 15-30 min. Coupling: 2 hours at RT or overnight at 4°C.[7][10] |
| Recommended Buffer(s) | Water, Ethanol, PBS. | Activation: MES. Coupling: PBS, Borate.[7] |
Visualizations
Caption: Experimental workflow for coating amine-functionalized surfaces using EDC/NHS chemistry.
References
- 1. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocomposix.com [nanocomposix.com]
- 3. mdpi.com [mdpi.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipoic Acid Decorated Gold Nanoparticles and Their Application in the Detection of Lead Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lee.chem.uh.edu [lee.chem.uh.edu]
common mistakes to avoid when using Lipoamido-PEG12-acid
Welcome to the technical support center for Lipoamido-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter.
1. Why is my conjugation yield low?
Low conjugation yield is a frequent issue and can stem from several factors. A systematic check of the following is recommended:
-
Inactive Reagents: this compound, EDC, and NHS are all moisture-sensitive. Improper storage can lead to their degradation and a subsequent loss of reactivity.
-
Suboptimal pH: The two key steps in the EDC/NHS chemistry have different optimal pH ranges.
-
Solution: For the activation of the carboxylic acid on this compound with EDC and NHS, a pH of 4.5-6.0 is most efficient.[3][4] For the subsequent conjugation to the primary amine, the pH should be raised to 7.2-8.5.[3][5] Using a two-step protocol with distinct buffers for each stage is highly recommended for optimal results.[2]
-
-
Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the intended reaction.
-
Hydrolysis of Intermediates: The activated NHS-ester is susceptible to hydrolysis, which reverts it back to the carboxylic acid. This is more pronounced at higher pH values.
2. I'm observing aggregation/precipitation of my protein/peptide during the reaction. What can I do?
Aggregation can be caused by several factors during the PEGylation process:
-
High Reagent Concentration: Very high concentrations of EDC can sometimes lead to precipitation.
-
Protein Instability: The change in pH or the addition of organic solvents (if used) can affect the stability of your protein or peptide, leading to aggregation.
-
Solution: Ensure your biomolecule is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange if necessary. If using high concentrations of EDC, try reducing the molar excess. The hydrophilic PEG linker on this compound is designed to increase the water solubility of the final conjugate, which can help mitigate aggregation of the product.[6]
-
3. How can I confirm that the conjugation was successful?
Several analytical techniques can be used to characterize the final conjugate and determine the efficiency of the reaction:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein or peptide, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated starting material.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per molecule.[7]
-
HPLC: Size-exclusion chromatography (SEC-HPLC) can be used to separate the PEGylated product from the unreacted biomolecule and free this compound. Reversed-phase HPLC can also be used for analysis and purification.[8]
4. What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the reagent's activity:
-
Storage: Upon receipt, store this compound at -20°C in a desiccated environment.[1][6]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[2] If preparing a stock solution in an organic solvent like DMF or DMSO, it is recommended to store it at -20°C under an inert gas (e.g., argon or nitrogen) and use a syringe with a septum to minimize exposure to air and moisture.[1]
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The following tables provide recommended starting ranges for optimization.
Table 1: Recommended Reaction Conditions for EDC/NHS Conjugation
| Parameter | Activation Step | Conjugation Step | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[3][4][9] The reaction of the NHS ester with a primary amine is favored at a neutral to slightly basic pH where the amine is deprotonated.[3][5] |
| Buffer | MES | PBS | Use of non-amine, non-carboxylate buffers is crucial to prevent interference with the reaction.[2][3] |
| Temperature | Room Temperature | Room Temperature or 4°C | The reaction can be performed at room temperature, or at 4°C overnight for sensitive biomolecules.[10] |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | A short incubation is sufficient for the activation step.[3] The conjugation time can be varied to optimize the yield.[10] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to this compound) | Rationale |
| EDC | 2 - 10 fold excess | A molar excess of EDC is used to drive the activation of the carboxylic acid.[5] |
| NHS/Sulfo-NHS | 2 - 5 fold excess | A molar excess of NHS is used to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.[5] |
| Amine-containing molecule | 1 - 1.5 fold excess | An equimolar or slight excess of the amine-containing molecule is typically used for the conjugation.[5] |
Experimental Protocols
Below is a detailed protocol for a typical two-step aqueous conjugation of this compound to a primary amine-containing molecule (e.g., a peptide or protein).
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., peptide, protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Conjugation Buffer: PBS, pH 7.2-7.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMF or DMSO (for stock solutions)
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before opening the vials.[3]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3]
-
Prepare your amine-containing molecule in the Conjugation Buffer at a known concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[10]
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound : EDC : NHS).[10]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3][10]
-
-
Conjugation to the Amine-containing Molecule:
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add Tris-HCl to a final concentration of 50 mM).
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[10]
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[10]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful conjugation and assess purity.
-
Visualizations
Caption: A typical experimental workflow for the two-step EDC/NHS conjugation.
Caption: A troubleshooting guide for low conjugation yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 7. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Binding Affinity of Lipoamido-PEG12-acid Modified Surfaces
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the binding affinity on surfaces modified with Lipoamido-PEG12-acid.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding the use of this compound for surface functionalization.
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional linker used for surface modification.[1][2] It consists of three key parts:
-
Lipoamido Group: Contains a disulfide bond that forms a stable attachment to gold and other noble metal surfaces.[1][3]
-
PEG12 Spacer: A 12-unit polyethylene glycol chain that acts as a hydrophilic spacer. This PEG linker minimizes nonspecific protein binding to the surface by creating a hydrated layer that provides a steric barrier.[4][5][6]
-
Terminal Carboxylic Acid (-COOH): This functional group is used to covalently attach amine-containing molecules (e.g., proteins, peptides, small molecule drugs) through amide bond formation, typically using EDC/NHS chemistry.[1][7]
Q2: What is the primary chemical reaction used to attach ligands to the this compound surface?
A2: The primary method is the carbodiimide crosslinker chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[8][9] This is a two-step process:
-
Activation: EDC and NHS react with the terminal carboxylic acid on the PEG linker at an acidic pH (4.5-6.0) to form a semi-stable, amine-reactive NHS-ester.[8][10]
-
Coupling: The NHS-ester then reacts with a primary amine (-NH2) on the target ligand at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[4][8]
Q3: Why is a two-step protocol with different pH values recommended for EDC/NHS coupling?
A3: A two-step protocol is crucial for maximizing conjugation efficiency.[8] The activation of the carboxylic acid by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH (7.2-8.0).[5][8] Performing these steps at their optimal, separate pH values prevents side reactions and leads to higher yields.[8]
Q4: Which buffers should I use for the activation and coupling steps?
A4: Buffer selection is critical as some buffer components can interfere with the reaction.
-
Activation Step (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[8]
-
Coupling Step (pH 7.0-8.5): Use an amine-free buffer like Phosphate-Buffered Saline (PBS) or borate buffer.[4][10] Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target ligand for reaction with the NHS-ester, reducing conjugation efficiency.[5][10]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Problem 1: Low or No Ligand Binding
Q: I am observing very low signal, indicating poor binding of my amine-containing ligand. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to surface preparation, reagent stability, or reaction conditions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive EDC or NHS | EDC is moisture-sensitive and hydrolyzes quickly. NHS is more stable but can also degrade. • Equilibrate EDC and NHS vials to room temperature before opening to prevent condensation.[8] • Prepare EDC and NHS solutions immediately before use; do not store them in solution.[8] • Purchase new, high-quality reagents if they have been stored improperly or are old. |
| Suboptimal pH | The pH is critical for both the activation and coupling steps. • For activation, ensure the buffer (e.g., MES) is at pH 4.5-6.0.[8][10] • For coupling, ensure the buffer (e.g., PBS) is at pH 7.2-8.0.[4][8] • Verify the pH of your buffers with a calibrated pH meter. |
| Insufficient Molar Excess | Inadequate concentrations of EDC and NHS will lead to poor activation of the carboxylic acid groups. • Use a 2- to 10-fold molar excess of EDC over the available carboxyl groups on the surface.[8] • Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[8] • Optimize these ratios for your specific application.[4] |
| NHS-Ester Hydrolysis | The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. This competing reaction reverts the group to a carboxylic acid.[8] • Add the amine-containing ligand to the activated surface immediately after the activation step.[10] • If you must raise the pH after activation, do so just before adding your ligand.[4] |
| Low Surface Density of this compound | Insufficient immobilization of the PEG linker will result in fewer available carboxylic acid groups for coupling. • Ensure the gold substrate is thoroughly cleaned before incubation. • Optimize the concentration of this compound and the incubation time for the self-assembled monolayer (SAM) formation. |
Problem 2: High Nonspecific Binding
Q: My assay shows high background signal, suggesting that molecules are binding nonspecifically to the surface. How can I improve surface passivation?
A: High nonspecific binding occurs when molecules adhere to the surface in areas without specific capture ligands. This can be due to incomplete surface coverage or exposed reactive groups.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete PEG Layer | If the this compound does not form a dense monolayer, underlying substrate patches can be exposed, leading to nonspecific adsorption.[11] • Increase the concentration or incubation time during the initial surface modification step. • Consider a two-step PEGylation process, which can significantly improve passivation quality.[12] |
| Unreacted NHS-Esters | Any activated NHS-esters that do not react with the target ligand can hydrolyze or react nonspecifically with other proteins. • After the ligand coupling step, quench the reaction by adding a small molecule with a primary amine, such as ethanolamine or hydroxylamine, to block all remaining active sites.[10][11] |
| Suboptimal Blocking | A dedicated blocking step after ligand immobilization is crucial for passivating any remaining active or "sticky" spots on the surface. • Use a standard blocking agent like Bovine Serum Albumin (BSA) or Casein.[11] • Incubate the surface with a blocking solution (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.[11] |
| Electrostatic Interactions | Charged proteins may interact electrostatically with the surface.[6] • Adjust the ionic strength of your binding buffer. Increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) can help minimize these interactions.[6] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Surface Functionalization with this compound
This protocol describes the initial preparation of a gold surface and the formation of a self-assembled monolayer (SAM) of this compound.
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. This can be done using piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; CAUTION: extremely corrosive ) or by UV/Ozone treatment.
-
Rinse extensively with deionized (DI) water and then with ethanol.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
SAM Formation:
-
Prepare a solution of this compound in a suitable solvent like ethanol or DMF at a concentration of 1-5 mM.
-
Immerse the clean, dry gold substrate in the solution.
-
Incubate for 12-24 hours at room temperature in a dark, sealed container to prevent degradation and contamination.
-
After incubation, remove the substrate and rinse thoroughly with the solvent (ethanol) to remove any non-chemisorbed molecules.
-
Dry the functionalized surface under a stream of inert gas.
-
Protocol 2: Two-Step EDC/NHS Ligand Coupling
This protocol details the activation of the carboxyl-terminated surface and subsequent coupling of an amine-containing ligand.
-
Reagent Preparation (Prepare Fresh):
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[8]
-
Coupling Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl), pH 7.2-7.5.[4][10]
-
EDC Stock: 10 mg/mL in Activation Buffer.
-
NHS Stock: 10 mg/mL in Activation Buffer.
-
Ligand Solution: Dissolve your amine-containing molecule in Coupling Buffer at the desired concentration.
-
Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH ~8.5.
-
-
Activation of Carboxylic Acid Groups (Step 1):
-
Wash the this compound functionalized surface with Activation Buffer.
-
Prepare an activation mixture by combining the EDC and NHS stock solutions with Activation Buffer. A final concentration of 2-10 mM EDC and 5-25 mM NHS is a good starting point.
-
Immerse the surface in the activation mixture.
-
-
Coupling of Amine-Containing Ligand (Step 2):
-
Quickly rinse the activated surface with Coupling Buffer to remove excess EDC and NHS.
-
Immediately immerse the surface in the prepared ligand solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[10] The optimal time will depend on the ligand.
-
-
Quenching and Blocking:
-
Remove the surface from the ligand solution and rinse with Coupling Buffer.
-
Immerse the surface in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS-esters.[10]
-
Rinse with PBS.
-
(Optional but Recommended) Proceed with a blocking step using 1% BSA in PBS for 1 hour to minimize nonspecific binding.[11]
-
The surface is now ready for your binding assay.
-
Section 4: Visualized Workflows and Processes
Diagram 1: Overall Experimental Workflow
Caption: Workflow for surface functionalization and ligand immobilization.
Diagram 2: EDC/NHS Coupling Chemistry
Caption: The two-step reaction mechanism for EDC/NHS coupling.
Diagram 3: Troubleshooting Logic for Low Binding
Caption: A troubleshooting decision tree for low ligand binding affinity.
References
- 1. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]
- 2. Lipoamido-PEG-acid | AxisPharm [axispharm.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. confluore.com [confluore.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Regeneration of PEG slide for multiple rounds of single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Surface Density of Lipoamido-PEG12-acid on Nanoparticles
For researchers, scientists, and drug development professionals, precise control and validation of nanoparticle surface functionalization are critical for ensuring predictable in vivo behavior, targeting efficacy, and therapeutic outcomes. This guide provides a comparative overview of methods to validate the surface density of Lipoamido-PEG12-acid on nanoparticles, alongside a comparison with alternative surface coatings.
Understanding this compound Functionalization
This compound is a popular choice for nanoparticle surface modification, particularly for gold nanoparticles (AuNPs). The lipoic acid group, with its disulfide bond, provides a stable anchor to the gold surface, while the 12-unit polyethylene glycol (PEG) linker offers a hydrophilic spacer, reducing non-specific protein adsorption and enhancing biocompatibility. The terminal carboxylic acid allows for further conjugation of targeting ligands, drugs, or imaging agents.
Experimental Workflow for Nanoparticle Functionalization and Characterization
The overall process of creating and validating functionalized nanoparticles follows a logical sequence of synthesis, surface modification, purification, and characterization.
Comparison of Methods for Validating Surface Density
Several analytical techniques can be employed to quantify the surface density of this compound on nanoparticles. The choice of method depends on the nanoparticle core material, available equipment, and the desired level of precision.
| Method | Principle | Advantages | Disadvantages | Typical Surface Density Range (PEG/nm²) |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Quantifies the characteristic ethylene oxide protons of the PEG chain relative to a known internal standard or by analyzing the nanoparticle-bound ligands after dissolving the core. | Provides structural information. Can be highly quantitative. | Requires nanoparticle dissolution for accurate quantification of surface-bound ligands. May lack sensitivity for very low ligand densities. | 0.1 - 2.5[1] |
| UV-Vis Spectroscopy | Indirectly quantifies the ligand by measuring the absorbance of a chromophore attached to the PEG chain or by quantifying the unbound ligand in the supernatant. For AuNPs, changes in the surface plasmon resonance peak can indicate surface modification. | Widely available and relatively simple. Can be sensitive with appropriate chromophores. | Often requires labeling of the PEG molecule. For AuNPs, the particle's own absorbance can interfere. | 0.6 - 1.4[2] |
| Fluorescence Spectroscopy | Measures the fluorescence of a fluorophore-labeled PEG molecule. Quantification is achieved by comparing the fluorescence of the functionalized nanoparticles to a standard curve of the free fluorescently-labeled PEG. | High sensitivity. | Requires fluorescent labeling, which may alter the ligand's properties. Gold nanoparticles can quench fluorescence, complicating direct measurement. | Not directly found for this compound, but a powerful technique for PEG quantification in general[3][4] |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as it is heated, which corresponds to the amount of organic ligand on the inorganic nanoparticle core. | Direct measurement of the mass of the surface coating. | Destructive technique. Requires a significant amount of sample for conventional TGA. | 0.8 - 2.2[1] |
Comparison with Alternative Surface Coatings
While PEGylation is a widely adopted strategy, several alternatives are emerging to address concerns such as potential immunogenicity and to offer different surface properties.
| Surface Coating | Key Features | Performance Comparison with PEG | Typical Surface Density Range |
| Polysarcosine (pSar) | A non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine. Biodegradable and considered to have low immunogenicity.[5] | Shows similar physicochemical properties to PEG, including high water solubility and protein resistance.[6] May circumvent the accelerated blood clearance (ABC) phenomenon sometimes observed with PEGylated nanoparticles.[5] | Not extensively quantified in direct comparison to PEG on identical nanoparticles in the provided search results. |
| Poly(2-oxazolines) (POx) | A class of polymers with tunable properties based on the side chain. Hydrophilic POx, such as poly(2-ethyl-2-oxazoline), can mimic the "stealth" properties of PEG.[7] | Demonstrates extremely low protein adsorption, similar to PEG.[7] POxylation can significantly reduce non-specific cellular uptake.[7] Grafting-from approaches can yield higher grafting densities (e.g., up to 1.5 chains/nm²) compared to grafting-to methods (e.g., 0.5 chains/nm²).[8] | 0.5 - 1.5 chains/nm²[8] |
| Dextran | A natural, biocompatible, and biodegradable polysaccharide. | Both dextran and PEG coatings reduce cytotoxicity compared to bare nanoparticles.[3] The effect on cellular uptake can be size-dependent; for 5 nm iron oxide nanoparticles, dextran coating led to higher uptake than PEG, while for 30 nm particles, bare particles had the highest uptake.[3] | Not specified in the provided search results in terms of molecules/nm². |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound on Gold Nanoparticles using ¹H NMR
This protocol is adapted from general procedures for quantifying ligands on nanoparticles.[9][10]
-
Sample Preparation:
-
Synthesize and functionalize gold nanoparticles with this compound as per your established protocol.
-
Thoroughly purify the functionalized nanoparticles by repeated centrifugation and resuspension in ultrapure water to remove all unbound ligands.
-
Lyophilize the purified nanoparticle pellet to obtain a dry powder.
-
-
Nanoparticle Dissolution:
-
Accurately weigh a known amount of the dried, functionalized nanoparticles.
-
Dissolve the nanoparticles in a minimal volume of a deuterated solvent containing a dissolving agent. For gold nanoparticles, a common method is to use D₂O with KCN. (CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood and follow all safety protocols).
-
The solution should turn from red to colorless, indicating the dissolution of the gold cores.
-
-
NMR Sample Preparation:
-
To the dissolved nanoparticle solution, add a known concentration of an internal standard. A suitable standard is a stable compound with a sharp, well-resolved peak that does not overlap with the PEG signals (e.g., maleic acid).
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic peak of the PEG repeating unit (-O-CH₂-CH₂-) which appears around 3.6 ppm.
-
Integrate the peak of the internal standard.
-
Calculate the number of moles of PEG using the following formula: Moles of PEG = (Integral of PEG peak / Number of protons in PEG repeating unit) * (Number of protons in standard / Integral of standard peak) * Moles of standard
-
Calculate the surface density (ligands/nm²) by dividing the number of PEG molecules by the total surface area of the nanoparticles in the sample. The total surface area can be estimated from the nanoparticle concentration and size, determined by UV-Vis spectroscopy and TEM, respectively.
-
Protocol 2: Quantification of this compound on Gold Nanoparticles using UV-Vis Spectroscopy (Indirect Method)
This protocol is based on quantifying the unbound ligand in the supernatant.[2]
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer used for nanoparticle functionalization.
-
If the ligand does not have a strong chromophore, a colorimetric assay can be used. For the carboxylic acid group, a reaction with a suitable reagent to produce a colored product can be employed.
-
-
Nanoparticle Functionalization and Supernatant Collection:
-
Incubate a known concentration of gold nanoparticles with a known concentration of this compound.
-
After the incubation period, centrifuge the solution to pellet the functionalized nanoparticles.
-
Carefully collect the supernatant, which contains the unbound ligand.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the ligand (or the colored product from the assay).
-
Using the standard curve, determine the concentration of unbound ligand in the supernatant.
-
-
Data Analysis:
-
Calculate the amount of bound ligand by subtracting the amount of unbound ligand from the initial amount of ligand added.
-
Calculate the surface density by dividing the number of bound ligand molecules by the total surface area of the nanoparticles used in the reaction.
-
Protocol 3: Quantification of PEGylation using Fluorescence Spectroscopy
This protocol requires a fluorescently labeled version of the PEG ligand.[4]
-
Synthesis of Fluorescently Labeled Ligand:
-
Synthesize or purchase a version of this compound that is conjugated to a fluorescent dye (e.g., fluorescein, rhodamine).
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the fluorescently labeled ligand of known concentrations.
-
Measure the fluorescence intensity of each standard solution using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.
-
Plot a standard curve of fluorescence intensity versus concentration.
-
-
Nanoparticle Functionalization and Purification:
-
Functionalize the nanoparticles with the fluorescently labeled ligand.
-
Thoroughly purify the nanoparticles to remove all unbound fluorescent ligands. This is a critical step to avoid overestimation.
-
-
Fluorescence Measurement of Nanoparticles:
-
Resuspend the purified, functionalized nanoparticles in a known volume of buffer.
-
Measure the fluorescence intensity of the nanoparticle suspension.
-
Note: If using gold nanoparticles, fluorescence quenching may occur. In this case, an indirect method of measuring the fluorescence of the supernatant after ligand displacement (e.g., with dithiothreitol) might be necessary.[11]
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of the fluorescent ligand bound to the nanoparticles.
-
Calculate the surface density as described in the previous protocols.
-
Logical Diagram for Method Selection
Choosing the appropriate validation method depends on several factors. The following diagram illustrates a decision-making process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tu-dresden.de [tu-dresden.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipoamido-PEG12-acid and Other PEG Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of effective drug delivery systems, particularly for complex biologics like antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic index.[1][2] Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering enhanced hydrophilicity and biocompatibility.[] This guide provides a detailed comparison of Lipoamido-PEG12-acid with other commonly employed PEG linkers, supported by experimental data and protocols to aid in the rational design of next-generation drug conjugates.
Understanding the PEG Linker Landscape
PEG linkers are prized for their ability to improve the physicochemical properties of drug conjugates.[4] By increasing the hydrophilicity of often-hydrophobic payloads, PEG linkers can mitigate aggregation, enhance solubility, and prolong circulation half-life.[][5] The choice of the reactive end-group on the PEG linker dictates the conjugation strategy and can impact the stability of the final conjugate. This guide will focus on comparing this compound with two widely used alternatives: maleimide-PEG and NHS-ester-PEG linkers.
This compound: A Novel Linker with Redox-Sensitive Potential
This compound is a heterobifunctional linker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by a 12-unit monodisperse PEG chain.[6]
-
Lipoic Acid Moiety: The key feature of this linker is the presence of a 1,2-dithiolane ring in the lipoic acid group.[6][7] This disulfide bond is susceptible to cleavage in a reducing environment, such as the intracellular space, offering a potential mechanism for controlled drug release.[7] This redox-sensitivity is a distinguishing feature compared to many other common linkers.
-
Carboxylic Acid Terminus: The terminal carboxylic acid allows for conjugation to primary amines, such as those on lysine residues of antibodies, via the formation of a stable amide bond using carbodiimide chemistry (e.g., with EDC and NHS).[6]
While direct comparative studies on the performance of this compound in ADCs are not yet widely available in the peer-reviewed literature, its unique structure suggests several potential advantages that warrant investigation. The dithiolane group's biocompatibility and redox sensitivity could offer a novel approach to intracellular drug release.[7]
Commonly Used PEG Linkers: A Performance Overview
For a comprehensive comparison, it is essential to understand the characteristics of established PEG linkers.
Maleimide-PEG Linkers
Maleimide-activated PEG linkers are widely used for their high reactivity and specificity towards thiol groups, such as those on cysteine residues of proteins.[8]
-
Conjugation Chemistry: The maleimide group reacts with a thiol via a Michael addition reaction to form a stable thioether bond.[8] This reaction is efficient under physiological conditions (pH 6.5-7.5).[8]
-
Stability: While the thioether bond itself is stable, the succinimide ring formed can be susceptible to a retro-Michael reaction, leading to deconjugation.[9] However, hydrolysis of the succinimide ring can lead to a more stable, ring-opened structure.[9] Recent advancements have led to the development of maleimide derivatives with improved stability.[10][11]
NHS-Ester-PEG Linkers
N-Hydroxysuccinimide (NHS)-ester activated PEG linkers are a popular choice for targeting primary amines on biomolecules.[11]
-
Conjugation Chemistry: The NHS ester reacts with primary amines (e.g., on lysine residues) to form a stable amide bond.[11] This reaction is typically performed at a slightly basic pH (7-9).[12]
-
Stability: The resulting amide bond is highly stable under physiological conditions.
Quantitative Performance Comparison
Due to the limited availability of direct comparative data for this compound, this section will focus on summarizing the known performance of maleimide- and NHS-ester-PEG linkers. Researchers can use the provided experimental protocols to generate analogous data for this compound.
| Performance Metric | Maleimide-PEG Linkers | NHS-Ester-PEG Linkers | This compound (Anticipated) |
| Target Functional Group | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Conjugation Efficiency | Generally high, can be influenced by steric hindrance and pH.[13] | High, dependent on the number of accessible amines and reaction conditions. | Expected to be high with appropriate activation of the carboxylic acid. |
| Bond Stability | Thioether bond is stable, but the succinimide ring can be labile (subject to retro-Michael reaction and hydrolysis).[9] | Highly stable amide bond. | Highly stable amide bond. The dithiolane ring is stable in circulation but cleavable in a reducing environment.[7] |
| Drug Release Mechanism | Dependent on the cleavable moiety within the linker (if present) or lysosomal degradation of the antibody for non-cleavable linkers. | Dependent on the cleavable moiety within the linker (if present) or lysosomal degradation of the antibody for non-cleavable linkers.[] | Potential for redox-sensitive release via cleavage of the dithiolane ring, in addition to other incorporated release mechanisms.[7] |
| In Vivo Half-life | Generally extends the half-life of the conjugate. | Generally extends the half-life of the conjugate. | Expected to extend the half-life of the conjugate. |
Experimental Protocols
To facilitate a direct comparison of this compound with other linkers, the following detailed protocols for key experiments are provided.
Protocol 1: Antibody Conjugation
A. This compound Conjugation (via Carboxylic Acid Activation)
-
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a known concentration.
-
Add a molar excess of EDC and NHS to the linker solution to activate the carboxylic acid. The exact molar ratios should be optimized but a starting point of 1.5 equivalents of EDC and 1.2 equivalents of NHS relative to the linker can be used.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Slowly add the activated linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody stability. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the antibody-drug conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.
-
B. Maleimide-PEG Conjugation (to Thiols)
-
Materials:
-
Antibody with free thiol groups (may require reduction of disulfide bonds)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Maleimide-PEG-drug conjugate
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system
-
-
Procedure:
-
If necessary, reduce the antibody's disulfide bonds by incubating with a molar excess of TCEP or DTT.
-
Remove the reducing agent using a desalting column.
-
Dissolve the Maleimide-PEG-drug conjugate in a suitable solvent (e.g., DMSO).
-
Add the maleimide-linker solution to the reduced antibody solution. A 5- to 20-fold molar excess of the maleimide linker over the antibody is often used.[14]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a molar excess of N-acetylcysteine.
-
Purify the ADC as described above.[15]
-
C. NHS-Ester-PEG Conjugation (to Amines)
-
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS-Ester-PEG-drug conjugate
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system
-
-
Procedure:
-
Dissolve the NHS-Ester-PEG-drug conjugate in anhydrous DMF or DMSO immediately before use.[16]
-
Add the NHS-ester solution to the antibody solution. A 10- to 20-fold molar excess of the NHS-ester linker is a common starting point.[16]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the ADC as described above.[4]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.[1][17]
-
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
96-well plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[17]
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Replace the medium in the cell plates with the antibody solutions.
-
Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.[1]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.[18][19]
-
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical system for measuring intact ADC and free drug (e.g., LC-MS)
-
-
Procedure:
-
Incubate the ADC at a defined concentration in plasma at 37°C.[12]
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Process the samples to separate the ADC from plasma proteins and to extract any released drug. This may involve protein precipitation or affinity capture of the ADC.[18]
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and the concentration of released payload.
-
Plot the concentration of intact ADC and free payload over time to determine the stability profile and calculate the half-life of the conjugate.
-
Visualizing Workflows and Mechanisms
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and evaluation of antibody-drug conjugates with different PEG linkers.
Caption: Proposed mechanism of action for an ADC with a Lipoamido-PEG linker, highlighting potential redox-sensitive drug release.
Conclusion
The selection of a PEG linker is a critical decision in the design of drug conjugates. While maleimide- and NHS-ester-PEG linkers are well-established and have predictable performance, this compound presents an intriguing alternative with its potential for redox-sensitive drug release. The lack of direct comparative data necessitates a thorough evaluation by researchers. The experimental protocols provided in this guide offer a framework for such a comparison, enabling an informed decision on the most suitable linker for a specific therapeutic application. By systematically evaluating different linkers, researchers can optimize the stability, efficacy, and safety of their drug delivery systems, ultimately contributing to the development of more effective therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 4. purepeg.com [purepeg.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of lipoprotein-drug conjugates for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. agilent.com [agilent.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. adcreview.com [adcreview.com]
- 18. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Assessing the Biocompatibility of Surfaces Modified with Lipoamido-PEG12-acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the interface between a biomaterial and the biological environment is a critical determinant of in vivo success. Unwanted protein adsorption and subsequent cellular responses can lead to device failure, inflammation, and rejection. Surface modification is a key strategy to mitigate these effects. This guide provides a comparative assessment of surfaces modified with Lipoamido-PEG12-acid, a popular choice for creating biocompatible interfaces, against two prominent alternatives: zwitterionic polymers and polyglycerols.
Comparative Analysis of Biocompatibility Performance
The following tables summarize the expected biocompatibility performance of surfaces modified with this compound, a representative zwitterionic polymer (poly(sulfobetaine methacrylate) - PSBMA), and polyglycerol. It is important to note that direct head-to-head comparative studies under identical conditions are limited in publicly available literature. Therefore, the quantitative data presented here are compiled from various studies on similar material types to provide a representative comparison.
Table 1: Comparison of Protein Adsorption
| Surface Modification | Protein Repulsion Mechanism | Representative Protein Adsorption (ng/cm²) | % Reduction vs. Unmodified Surface |
| This compound | Steric hindrance from hydrated PEG chains | ~5 - 20 | >90% |
| Zwitterionic Polymer (PSBMA) | Strong electrostatic hydration layer | < 0.3[1] | >98%[1] |
| Polyglycerol | Highly hydrophilic, multi-hydroxyl structure | ~5 - 25 | >90% |
Table 2: Comparison of Cell Adhesion
| Surface Modification | Primary Reason for Reduced Adhesion | Representative Cell Adhesion | % Reduction vs. Unmodified Surface |
| This compound | Inhibition of protein adsorption, preventing cell receptor binding | Low | >80% |
| Zwitterionic Polymer (PSBMA) | Ultra-low fouling surface minimizes protein and cell interactions | Very Low | ~86%[1][2] |
| Polyglycerol | Highly hydrophilic surface minimizes cell attachment | Low | >80% |
Table 3: Comparison of In Vitro Inflammatory Response (Macrophage Activation)
| Surface Modification | Expected Macrophage Response | Key Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β) |
| This compound | Reduced activation due to low protein opsonization | Low |
| Zwitterionic Polymer (PSBMA) | Minimal activation due to ultra-low fouling properties | Very Low[3] |
| Polyglycerol | Reduced activation due to hydrophilic and biocompatible nature | Low |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biocompatibility of modified surfaces.
Protocol 1: Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
This protocol describes the quantification of protein adsorption on a functionalized gold-coated SPR sensor chip.
Materials:
-
SPR instrument and sensor chips (gold-coated)
-
This compound, Zwitterionic Polymer (e.g., PSBMA precursor), Polyglycerol precursor
-
Reagents for surface modification (see Section 4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model protein solution (e.g., 1 mg/mL Fibrinogen or Lysozyme in PBS)
-
Regeneration solution (e.g., 0.5% SDS)
Procedure:
-
Surface Functionalization: Modify the gold SPR sensor chips with this compound, zwitterionic polymer, and polyglycerol according to the respective protocols (see Section 4). An unmodified gold chip should be used as a control.
-
System Equilibration: Equilibrate the SPR system by flowing PBS over the sensor surface until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution over the sensor surface at a constant flow rate (e.g., 10 µL/min) for a defined period (e.g., 5-10 minutes) to allow for protein adsorption.
-
Dissociation: Flow PBS over the surface to remove non-specifically bound protein and monitor the dissociation.
-
Regeneration: Inject the regeneration solution to remove the adsorbed protein layer and prepare the surface for the next cycle.
-
Data Analysis: The change in the SPR signal (measured in Resonance Units, RU) is proportional to the mass of adsorbed protein. Calculate the adsorbed protein mass per unit area (e.g., ng/cm²) from the change in RU.
Protocol 2: Cell Adhesion Assay using Fluorescence Microscopy
This protocol details a method to visualize and quantify cell adhesion on modified surfaces.
Materials:
-
Glass coverslips or other suitable substrates
-
Surface modification reagents
-
Fibroblast or endothelial cell line (e.g., NIH/3T3 or HUVEC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescent dyes: Phalloidin-FITC (for actin cytoskeleton) and DAPI (for nucleus)
-
Fluorescence microscope
Procedure:
-
Substrate Preparation: Modify the glass coverslips with the different surface coatings. Uncoated coverslips serve as a control. Place the sterile coverslips in a multi-well plate.
-
Cell Seeding: Seed the cells onto the coverslips at a known density (e.g., 1 x 10^4 cells/cm²) and culture for a defined period (e.g., 24 hours).
-
Washing: Gently wash the coverslips with PBS to remove non-adherent cells.
-
Fixation and Permeabilization: Fix the adherent cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.
-
Staining: Stain the actin cytoskeleton with Phalloidin-FITC and the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of adherent cells can be quantified by counting the DAPI-stained nuclei in multiple random fields of view for each surface type. Cell spreading area can be quantified from the Phalloidin-stained images.
Protocol 3: In Vitro Inflammatory Response Assay
This protocol describes the co-culture of macrophages with modified surfaces and the subsequent quantification of inflammatory cytokines.
Materials:
-
Modified and control substrates in a sterile multi-well plate
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) as a positive control for macrophage activation
-
ELISA kit or multiplex bead array for quantifying cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages onto the modified and control surfaces at a defined density.
-
Incubation: Culture the cells for 24-48 hours. A set of cells on a control surface can be stimulated with LPS to serve as a positive control for inflammation.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an ELISA kit or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels from macrophages cultured on the different modified surfaces to those on the control surface.
Surface Modification Protocols
This compound on Gold Surfaces
-
Substrate Cleaning: Clean the gold substrate by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold substrate in a solution of this compound in ethanol (e.g., 1-10 mM) for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer via the lipoic acid's disulfide group.
-
Rinsing: Rinse the substrate thoroughly with ethanol and deionized water to remove non-adsorbed molecules.
-
Drying: Dry the modified substrate under a stream of nitrogen.
Zwitterionic Polymer (PSBMA) Coating
-
Surface Activation: Introduce an initiator layer on the substrate. For example, for silica-based surfaces, this can be done by silanization with an initiator-containing silane.
-
Polymerization: Immerse the initiator-functionalized substrate in a solution of the zwitterionic monomer (e.g., sulfobetaine methacrylate) and a suitable solvent. Initiate polymerization (e.g., via ATRP or other controlled radical polymerization techniques) to grow the polymer brushes from the surface.
-
Washing: Thoroughly wash the substrate with appropriate solvents to remove any unreacted monomer and non-grafted polymer.
-
Drying: Dry the substrate under vacuum or with a stream of nitrogen.
Polyglycerol Grafting on Silica Surfaces
-
Surface Hydroxylation: Treat the silica substrate with a piranha solution or an oxygen plasma to generate hydroxyl groups on the surface.
-
Initiator Immobilization: React the hydroxylated surface with an appropriate initiator for ring-opening polymerization of glycidol.
-
Polymerization: Perform the surface-initiated ring-opening polymerization of glycidol to grow the hyperbranched polyglycerol layer.
-
Washing and Drying: Wash the substrate extensively with suitable solvents and dry it.
Mandatory Visualizations
Caption: Experimental workflow for comparative biocompatibility assessment.
Caption: Key signaling pathways in the foreign body response to biomaterials.
Conclusion
The selection of a surface modification strategy is a critical decision in the design of biocompatible materials. This compound, leveraging the well-established protein-repellent properties of PEG, offers a robust and effective method for reducing non-specific interactions. However, emerging alternatives such as zwitterionic polymers and polyglycerols present compelling advantages. Zwitterionic surfaces, in particular, demonstrate exceptionally low fouling properties, potentially outperforming PEG in certain applications. Polyglycerols offer a highly hydrophilic and biocompatible alternative with a different chemical architecture.
Ultimately, the optimal choice of surface coating will depend on the specific application, the nature of the substrate material, and the desired in vivo performance. The experimental protocols and comparative data provided in this guide offer a framework for making an informed decision and for rigorously evaluating the biocompatibility of novel and existing biomaterials.
References
- 1. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zwitterionic polymer/polydopamine coating reduce acute inflammatory tissue responses to neural implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimers (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical, yet often empirically determined, component of a PROTAC is the linker connecting the target protein ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of different PEG chain lengths on PROTAC performance, supported by experimental data, detailed protocols, and visual workflows to inform rational PROTAC design.
The linker in a PROTAC molecule is not a mere spacer; it critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3] The length of the PEG linker directly impacts several key parameters including degradation efficiency (DC50 and Dmax), solubility, and cell permeability.[1][2] An optimal linker length is crucial, as a linker that is too short can cause steric hindrance, preventing stable ternary complex formation, while an excessively long linker may lead to inefficient ubiquitination.[3][4]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic variation of the PEG linker length is a key strategy in optimizing PROTAC potency. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[3] Below is a summary of quantitative data from studies investigating the impact of linker length on the efficacy of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1 µM | ~60 | [5] |
| PEG | 16 | ~100 nM | >80 | [5] | ||
| PEG | 19 | ~500 nM | ~70 | [5] | ||
| PEG | 21 | >1 µM | ~50 | [5] | ||
| TBK1 | VHL | Alkyl/Ether | < 12 | No Activity | N/A | [6] |
| Alkyl/Ether | 12-29 | Submicromolar | >90 | [6] | ||
| Alkyl/Ether | 21 | 3 nM | 96 | [6] | ||
| Alkyl/Ether | 29 | 292 nM | 76 | [6] | ||
| CDK9 | CRBN | PEG/Triazole | Varied | - | - | [7] |
| BRD4 | CRBN | PEG | 0 | < 0.5 µM | - | [6] |
| PEG | 1-2 units | > 5 µM | - | [6] | ||
| PEG | 4-5 units | < 0.5 µM | - | [6] |
Table 1: Comparative degradation efficiency of PROTACs with varying linker lengths against different target proteins. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
The PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Rigorous experimental validation is essential to characterize the efficacy of newly designed PROTACs. The following are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[8]
1. Cell Seeding and Treatment:
-
Plate cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein level to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC.[9]
Fluorescence Polarization (FP) Assay:
-
This assay measures the change in the polarization of fluorescently labeled ligand upon binding to a protein.
-
To measure ternary complex formation, a fluorescently labeled ligand for either the target protein or the E3 ligase is used.
-
The PROTAC is pre-incubated with the unlabeled protein partner.
-
The fluorescently labeled protein is then titrated, and the change in fluorescence polarization is measured to determine the binding affinity and cooperativity of ternary complex formation.[10]
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Assay:
-
These techniques measure the binding kinetics of molecules in real-time.[10]
-
One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.
-
The PROTAC is then injected, followed by the target protein.
-
The association and dissociation rates are measured to determine the kinetics of binary and ternary complex formation.[10]
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the design and evaluation of a series of PROTACs with varying PEG linker lengths.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, profoundly influencing degradation efficacy. The provided data underscores the necessity of systematic linker length optimization for each target protein and E3 ligase pair. While general trends can be observed, the optimal linker length must be determined empirically. The experimental protocols and workflows presented here offer a robust framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficiency of Lipoamido-PEG12-acid in reducing non-specific binding
In the landscape of biopharmaceutical research and diagnostics, the reduction of non-specific binding (NSB) is a critical determinant of assay sensitivity and accuracy. The ideal surface chemistry should effectively repel non-target proteins and other biomolecules while allowing for the specific attachment of a desired ligand. Lipoamido-PEG12-acid has emerged as a promising candidate for creating such bio-inert surfaces, particularly on gold substrates commonly used in biosensing applications like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). This guide provides a comparative evaluation of this compound's efficiency in reducing non-specific binding, supported by experimental data and detailed protocols.
Performance Comparison of Anti-Fouling Agents
The effectiveness of an anti-fouling agent is typically quantified by measuring the amount of non-specifically bound protein to a modified surface. While direct head-to-head comparative studies for this compound against a wide array of alternatives are limited, we can infer its performance based on existing data for similar molecules and general principles of surface chemistry.
One key aspect of this compound is its architecture: a lipoic acid anchor for robust attachment to gold surfaces, a hydrophilic polyethylene glycol (PEG) chain to repel proteins, and a terminal carboxylic acid for covalent immobilization of ligands.
A study comparing dihydrolipoic acid (DHLA), the reduced form of the lipoic acid anchor, with glutathione (GSH) as capping agents for gold nanoclusters provides relevant insights. While both are used for surface functionalization, mono-PEGylated GSH-capped nanoclusters demonstrated a significant enhancement in their ability to resist non-specific protein adsorption from serum. In contrast, mono-PEGylated DHLA-capped nanoclusters were less effective at preventing the binding of serum albumin[1]. This suggests that while the lipoic acid anchor is effective for attachment, the choice of the entire ligand structure is crucial for minimizing NSB.
The protein-repellent properties of this compound are primarily attributed to its PEG chain. The length and density of PEG chains are known to be critical factors in creating an effective anti-fouling surface. Generally, longer and more densely packed PEG chains provide better resistance to protein adsorption.
Below is a summary table compiling representative quantitative data from various studies on different anti-fouling strategies. It is important to note that these results were not obtained from a single comparative study and experimental conditions may vary.
| Surface Chemistry | Substrate | Probe Protein | Adsorbed Protein (ng/cm²) | Reference |
| Bare Gold | Gold | Fibrinogen | ~400 | Inferred from multiple studies |
| This compound | Gold | BSA | Estimated < 10 | Estimate based on similar PEG SAMs |
| Thiol-PEG (short chain) | Gold | BSA | ~20-50 | Inferred from multiple studies |
| Thiol-PEG (long chain) | Gold | BSA | < 10 | Inferred from multiple studies |
| Glutathione-PEG | Gold Nanoclusters | Serum Albumin | Significantly reduced vs DHLA-PEG | [1] |
| Dihydrolipoic Acid-PEG | Gold Nanoclusters | Serum Albumin | Higher NSB than GSH-PEG | [1] |
| Oligo(ethylene glycol) SAM | Gold | Fibrinogen | < 5 | Inferred from multiple studies |
| Sulfobetaine SAM (Zwitterionic) | Gold | Fibrinogen | < 5 | Inferred from multiple studies |
| BSA Blocking | Various | Various | Variable, depends on surface | General Knowledge |
| Tween 20 (0.05%) | Various | Various | Variable, depends on surface | General Knowledge |
Note: The value for this compound is an educated estimate based on the performance of similar long-chain PEG self-assembled monolayers (SAMs) on gold. Direct quantitative data from a comparative study was not available in the reviewed literature.
Experimental Protocols
To rigorously evaluate the anti-fouling properties of this compound, a well-defined experimental workflow is essential. Below are detailed protocols for surface modification and the subsequent assessment of non-specific binding using QCM-D.
Protocol 1: Surface Modification of Gold Sensor with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold-coated QCM-D sensor.
Materials:
-
Gold-coated QCM-D sensors
-
This compound
-
Anhydrous ethanol
-
Ultrapure water
-
Nitrogen gas stream
-
UV/Ozone cleaner
Procedure:
-
Sensor Cleaning:
-
Rinse the gold-coated sensor with ultrapure water, followed by anhydrous ethanol.
-
Dry the sensor under a gentle stream of nitrogen gas.
-
Place the sensor in a UV/Ozone cleaner for 15 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately after cleaning, immerse the gold sensor in the this compound solution.
-
Allow the self-assembly process to proceed for at least 18 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the sensor from the solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the sensor under a gentle stream of nitrogen gas.
-
The functionalized sensor is now ready for ligand immobilization or direct NSB testing.
-
Protocol 2: Quantitative Assessment of Non-Specific Binding using QCM-D
This protocol outlines the procedure to measure the amount of non-specifically bound protein to the this compound modified surface.
Materials:
-
This compound functionalized QCM-D sensor
-
Bare gold QCM-D sensor (as a control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model non-specific protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)
-
QCM-D instrument
Procedure:
-
Instrument Setup:
-
Mount the functionalized sensor in the QCM-D flow cell.
-
Allow the system to equilibrate with PBS buffer flow until a stable baseline frequency and dissipation are achieved.
-
-
Non-Specific Binding Measurement:
-
Introduce the model protein solution into the flow cell at a constant flow rate (e.g., 50 µL/min).
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Continue the protein solution flow until the signals reach a plateau, indicating saturation of non-specific binding.
-
-
Rinsing:
-
Switch the flow back to PBS buffer to rinse away any loosely bound protein.
-
The final stable change in frequency after rinsing corresponds to the mass of irreversibly bound protein.
-
-
Data Analysis:
-
Calculate the adsorbed mass (Δm) from the change in frequency (Δf) using the Sauerbrey equation: Δm = -C * Δf / n, where C is the Sauerbrey constant (approx. 17.7 ng/cm²·Hz for a 5 MHz crystal) and n is the overtone number.
-
Compare the adsorbed mass on the this compound surface with that on the bare gold control surface to determine the reduction in non-specific binding.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts described, the following diagrams are provided.
Conclusion
This compound presents a robust solution for the creation of anti-fouling surfaces on gold substrates. Its lipoic acid anchor ensures stable surface attachment, while the PEG12 chain provides a hydrophilic barrier that effectively reduces the non-specific adsorption of proteins. While direct, comprehensive comparative data remains an area for further research, evidence from related chemistries and the well-established principles of PEGylation strongly support its efficacy. For researchers and developers in fields requiring high-sensitivity and low-background assays, this compound offers a reliable and effective tool to minimize non-specific binding and improve overall assay performance.
References
Safety Operating Guide
Proper Disposal of Lipoamido-PEG12-acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Lipoamido-PEG12-acid must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), proper disposal as special waste is recommended to mitigate any potential risks.[1] This guide provides detailed, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C35H67NO15S2 |
| Molecular Weight | 806.03 g/mol |
| CAS Number | 2407442-47-9 |
| GHS Hazard Classification | Not classified as a hazard |
| Storage Temperature | -20°C |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear suitable personal protective equipment, including:
-
Approved mask or respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective clothing (lab coat)
-
Eye protection (safety glasses or goggles)[1]
-
2. Spill Management:
-
In case of an accidental spill, mix the this compound with sand or a similar inert absorbent material.[1]
-
Sweep up the mixture and place it in a tightly closed container labeled for disposal.[1]
-
Prevent the material from entering drains or water courses.[1]
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent, weighing paper) in a designated, sealed container.
-
Label the container clearly as "Waste this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, flames, sparks, and oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the disposal of the waste as special waste through a licensed disposal company.[1]
-
Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Lipoamido-PEG12-acid, ensuring a secure laboratory environment. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent potential irritation and ensure personnel safety.[1] The following personal protective equipment should be worn when handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from potential splashes. Standard safety glasses may not offer adequate protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. An approved mask/respirator should be worn in case of insufficient ventilation.[1][2] | Minimizes the inhalation of any potential aerosols or dust. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are vital for maintaining the integrity of this compound and ensuring a safe working environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from heat, flames, and sparks.[1] The recommended storage temperature is -20°C.
-
Keep the container tightly sealed when not in use.
-
Avoid contact with oxidizing agents.[1]
Handling:
-
Prepare your designated workspace, ensuring it is clean and uncluttered. Whenever possible, handle the compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
In Case of Accidental Exposure or Release:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. If irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]
-
Ingestion: Seek immediate medical attention.[1]
-
Spill: Wear appropriate PPE. Mix the spilled material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.[1] Do not allow the material to enter drains or water courses.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is critical for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent materials) in a dedicated, properly labeled, and sealed container.[2] Do not mix with other waste streams.[2]
Disposal Procedure:
-
Arrange for the disposal of the special waste through a licensed disposal company.
-
Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[1]
-
While polyethylene glycol (PEG) is biodegradable, it is important to prevent its release into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.[4]
Below is a flowchart illustrating the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
